Bromocyclobutane
Description
Historical Context of Strained Carbocycles in Organic Chemistry
The study of strained carbocyclic compounds has a rich history, dating back to the late 19th century. britannica.comresearchgate.net In 1885, Adolf von Baeyer proposed his "strain theory," which attempted to explain the stability of cyclic compounds based on the deviation of their bond angles from the ideal tetrahedral angle of 109.5°. britannica.comslideshare.netvedantu.comyale.edu Baeyer postulated that rings with bond angles significantly different from this value would be "strained" and therefore less stable. britannica.com His theory, while later refined, laid the groundwork for our understanding of these unique molecules. britannica.comwikipedia.org For a long time, there was a general belief that rings smaller than six carbon atoms would be too unstable to exist. chegg.com However, the first synthesis of a cyclobutane (B1203170) derivative, cyclobutanecarboxylic acid, by William Perkin Jr. in 1883, and the synthesis of cyclobutane itself by Richard Willstätter in 1907, challenged these early assumptions and opened the door to the exploration of strained ring systems. chegg.comwikipedia.org
Significance of Cyclobutane Derivatives in Contemporary Research
Cyclobutane derivatives are more than just chemical curiosities; they are valuable components in a wide range of scientific disciplines. researchgate.netresearchgate.netnih.govru.nl Their unique three-dimensional structure and inherent reactivity make them useful in medicinal chemistry for creating new drug candidates and as versatile building blocks in organic synthesis. researchgate.netresearchgate.netnih.govru.nlumontpellier.fr The cyclobutane motif is found in some natural products with interesting biological activities. researchgate.net
The defining feature of cyclobutanes is their significant ring strain, which arises from a combination of angle strain and torsional strain. wikipedia.orglibretexts.org The internal bond angles in a planar cyclobutane would be 90°, a significant deviation from the ideal 109.5° for sp³ hybridized carbon atoms. wikipedia.orgyoutube.com To alleviate some of this strain, cyclobutane adopts a puckered or "butterfly" conformation. researchgate.net This inherent strain makes the C-C bonds in the ring weaker and more reactive than those in their acyclic counterparts. libretexts.orgfiveable.me The energy stored in the strained ring can be released in chemical reactions, providing a thermodynamic driving force for processes like ring-opening reactions. fiveable.me This heightened reactivity is a key feature that chemists can exploit for synthetic purposes. youtube.comfiveable.menumberanalytics.com
Cyclobutanes are fundamental examples of strained ring systems. wikipedia.org Their study has been crucial in developing a deeper understanding of how ring strain influences molecular structure, stability, and reactivity. numberanalytics.com They serve as a bridge between the highly strained and reactive cyclopropanes and the relatively strain-free cyclopentane (B165970) and cyclohexane (B81311) rings. wikipedia.orglibretexts.org The chemistry of cyclobutanes is often compared and contrasted with these other ring systems to elucidate the nuanced effects of ring size and strain. Furthermore, the cyclobutane framework can be incorporated into more complex polycyclic and bicyclic systems, such as bicyclo[1.1.0]butanes, which are among the most strained carbocycles known. rsc.org
Bromocyclobutane as a Model System for Cyclobutane Chemistry
This compound (C₄H₇Br) is a halogenated derivative of cyclobutane that serves as an excellent model system for studying the chemistry of this strained ring. ontosight.airesearchgate.net The presence of the bromine atom introduces a functional handle that allows for a wide variety of chemical transformations, including substitution and elimination reactions. ontosight.ai Studying the reactions of this compound provides valuable insights into the reactivity of the cyclobutane ring and the influence of substituents on its behavior. For example, the reaction of cyclobutane with bromine yields this compound, demonstrating a typical free-radical substitution reaction. bartleby.comchegg.com The physical and spectroscopic properties of this compound have been extensively studied, providing a solid foundation for understanding the structure and bonding in this class of molecules. aip.orgnist.govaip.org
Below is a table summarizing some of the key physical properties of this compound:
| Property | Value |
| Molecular Formula | C₄H₇Br ontosight.ainist.govnist.gov |
| Molecular Weight | 135.00 g/mol sigmaaldrich.comnih.gov |
| Boiling Point | 107-108 °C sigmaaldrich.comvwr.com |
| Density | 1.434 g/mL at 25 °C sigmaaldrich.com |
| Refractive Index | n20/D 1.479 sigmaaldrich.com |
| CAS Number | 4399-47-7 nist.govnist.govsigmaaldrich.com |
The following table provides an overview of the spectroscopic data for this compound:
| Spectroscopic Data | Description |
| Infrared (IR) Spectrum | The NIST WebBook provides the gas-phase IR spectrum of this compound, showing characteristic vibrational frequencies. nist.gov Further studies have analyzed the infrared and Raman spectra of this compound and its deuterated isotopologues in detail. aip.org |
| Microwave Spectrum | Rotational transitions for various isotopic species of this compound have been observed, allowing for the determination of rotational constants and detailed structural parameters, such as bond lengths and angles. aip.org |
| Mass Spectrum | The electron ionization mass spectrum of this compound is available in the NIST WebBook. nist.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
bromocyclobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7Br/c5-4-2-1-3-4/h4H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXVUSQIDCZRUKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20196010 | |
| Record name | Bromocyclobutane | |
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Molecular Weight |
135.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4399-47-7 | |
| Record name | Bromocyclobutane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4399-47-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bromocyclobutane | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004399477 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bromocyclobutane | |
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| Record name | Bromocyclobutane | |
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Advanced Synthetic Methodologies for Bromocyclobutane and Its Derivatives
Direct Bromination of Cyclobutane (B1203170) Systems
The direct bromination of cyclobutane presents a classic example of free-radical halogenation, yielding bromocyclobutane. chegg.com This reaction is typically initiated by heat or light and proceeds through a chain mechanism. chegg.comma.edu
Radical Mechanisms in Bromination
The bromination of cyclobutane follows a free-radical chain reaction, which is characterized by three main stages: initiation, propagation, and termination. libretexts.orglibretexts.org
Initiation: The reaction is triggered by the homolytic cleavage of the bromine-bromine bond (Br-Br) to generate two bromine radicals (Br•). ma.edulibretexts.org This step requires an initial input of energy, typically in the form of heat or ultraviolet (UV) light. libretexts.org
Propagation: This phase consists of a two-step cycle that continues the chain reaction. ma.edulibretexts.org
A bromine radical abstracts a hydrogen atom from cyclobutane, forming a molecule of hydrogen bromide (HBr) and a cyclobutyl radical (•C4H7). ma.eduaskfilo.com
The resulting cyclobutyl radical then reacts with a molecule of bromine (Br2), producing this compound (C4H7Br) and a new bromine radical. ma.eduaskfilo.com
This newly formed bromine radical can then participate in another cycle of propagation, thus continuing the chain. ma.edu
Cyclobutane possesses significant ring strain, estimated at 26.3 kcal/mol, due to its compressed C-C-C bond angles of approximately 88°, a deviation from the ideal 109.5° for sp³ hybridized carbons. wikipedia.orgnih.govlibretexts.org This inherent strain influences its reactivity. While cyclobutane is less reactive than the highly strained cyclopropane (B1198618), it is more susceptible to ring-opening reactions than cyclopentane (B165970) or cyclohexane (B81311). nih.govlibretexts.org However, in the case of free-radical bromination, the reaction primarily proceeds via substitution rather than ring-opening. askfilo.com The strain in the four-membered ring does make the C-H bonds slightly easier to break compared to unstrained alkanes, facilitating the hydrogen abstraction step by the bromine radical.
Comparison with Bicyclobutane Bromination: Mechanistic and Product Divergence
The reaction of bicyclo[1.1.0]butane with bromine provides a stark contrast to the simple substitution observed with cyclobutane, highlighting the profound impact of increased ring strain on the reaction outcome. askfilo.comchegg.com
When bicyclobutane reacts with bromine, the major product is 1,3-dithis compound (B6250088), not a simple substitution product. askfilo.comchegg.comsmolecule.com The reaction still proceeds through a radical mechanism, but the unique structure of bicyclobutane directs the reaction towards a ring-opening addition. askfilo.com A bromine radical attacks the central, highly strained C1-C3 bond, leading to the formation of a 1,3-dithis compound. askfilo.comrsc.org
Bicyclo[1.1.0]butane is one of the most strained compounds that can be isolated, with a strain energy estimated at a remarkable 63.9 kcal/mol. wikipedia.org This extreme strain is due to the fusion of two cyclopropane rings, resulting in highly distorted bond angles and significant electronic repulsion. askfilo.comwikipedia.org This high level of stored energy makes the central C-C bond particularly susceptible to cleavage. rsc.org The significant release of strain energy upon the opening of the bicyclic system is a powerful thermodynamic driving force for the reaction, favoring the formation of the more stable, less-strained 1,3-dithis compound over a simple substitution product. askfilo.comacs.org
Interactive Data Tables
Table 1: Comparison of Ring Strain and Bromination Products
| Compound | Ring Strain (kcal/mol) | Major Bromination Product |
| Cyclobutane | 26.3 wikipedia.orgnih.gov | This compound askfilo.com |
| Bicyclobutane | 63.9 wikipedia.org | 1,3-Dithis compound askfilo.com |
Synthesis from Precursors with Ring Contraction or Expansion
The inherent ring strain of cyclobutane derivatives offers unique synthetic pathways for their construction, including methodologies that involve the expansion of smaller ring systems or the contraction of larger ones. These approaches leverage thermodynamic driving forces to access the cyclobutane scaffold.
Ring Expansion Approaches to this compound Scaffolds
The synthesis of this compound scaffolds can be achieved through ring expansion reactions, where a smaller, often three-membered, ring is enlarged. These methods capitalize on the release of ring strain as a driving force for the transformation. While direct ring expansion to a this compound is less common, the expansion of cyclopropanes to functionalized cyclobutanes is a well-established strategy. mdpi.com For instance, the treatment of cyclopropylmethanols with a bromine source under acidic conditions can lead to the formation of bromocyclobutanes through a Wagner-Meerwein-like rearrangement.
A notable method for the stereoselective conversion of cyclobutanols to bromocyclobutanes, which can be considered a formal ring expansion if the cyclobutanol (B46151) is derived from a cyclopropane precursor, is the modified Mitsunobu reaction. This reaction allows for the conversion of an alcohol to a bromide with inversion of stereochemistry. researchgate.netwikipedia.orgatlanchimpharma.comd-nb.infotcichemicals.com The standard Mitsunobu reaction utilizes a phosphine (B1218219) and an azodicarboxylate to activate the alcohol for nucleophilic attack.
In a related context, oxidative ring expansion of cyclobutanols can lead to functionalized larger rings, such as 1,2-dioxanes, highlighting the reactivity of the cyclobutanol moiety towards ring-opening and expansion. chemrxiv.orgchemrxiv.org While not directly yielding bromocyclobutanes, these methods underscore the utility of cyclobutanol precursors in ring expansion strategies.
Methods Involving Cyclopropylcarbinol Rearrangements
The rearrangement of cyclopropylcarbinol and its derivatives is a classic and effective method for the synthesis of cyclobutane systems, including this compound. This reaction proceeds through a carbocationic intermediate, where the high strain energy of the cyclopropane ring facilitates its opening and subsequent rearrangement to form the more stable cyclobutane ring.
The reaction of cyclopropylcarbinol with hydrobromic acid (HBr) is a primary route to this compound. The mechanism involves the protonation of the hydroxyl group by HBr, followed by the loss of water to form the cyclopropylcarbinyl cation. This cation is in equilibrium with the cyclobutyl cation and the homoallyl cation through rearrangement. The subsequent attack by a bromide ion on these carbocationic intermediates leads to a mixture of products. The major product is typically this compound, formed from the attack on the cyclobutyl cation.
The reaction conditions, such as the concentration of HBr and the temperature, can influence the product distribution. The generally accepted mechanism involves the formation of a non-classical bicyclobutonium ion intermediate, which can be attacked by the nucleophile at different positions, leading to the observed product mixture.
The hydrobromination of cyclopropylcarbinol does not yield a single product but rather a mixture of isomeric bromides. The main products are this compound, cyclopropylmethyl bromide, and 4-bromo-1-butene. The relative proportions of these products are dependent on the reaction conditions.
| Precursor | Reagents | Temperature (°C) | Product Distribution (this compound:4-Bromo-1-butene:Cyclopropylmethyl bromide) |
| Cyclopropylcarbinol | 48% HBr | 40-50 | 69:23:8 |
| Cyclopropylcarbinol | 43% HBr | 90-100 | 60:35:5 |
| Cyclopropylcarbinol | 60% HBr | 60-80 | 54:39:7 |
This table presents data on the product distribution from the hydrobromination of cyclopropylcarbinol under various conditions.
The close boiling points of these isomers make their separation by distillation challenging, which is a significant consideration for obtaining pure this compound. To address this, purification methods involving chemical treatment to remove the unsaturated and primary bromide byproducts have been developed.
Synthesis of Functionalized Bromocyclobutanes
The synthesis of bromocyclobutanes bearing additional functional groups is of significant interest, particularly for applications in medicinal chemistry and materials science. researchgate.netrsc.orgacs.orgacs.orguio.no These functionalized building blocks provide versatile scaffolds for the construction of more complex molecular architectures.
Preparation of Substituted this compound Carboxylates
Substituted this compound carboxylates are valuable intermediates in organic synthesis. Various synthetic routes have been developed for their preparation, often starting from readily available cyclobutane precursors.
One common strategy involves the bromination of a cyclobutanecarboxylic acid or its ester. For example, 3-bromocyclobutane-1-carboxylic acid can be synthesized by the bromination of cyclobutanecarboxylic acid. The synthesis of methyl 3-bromocyclobutane-1-carboxylate can be achieved from 3-oxocyclobutanecarboxylic acid through a multi-step process. chemicalbook.comgoogle.com
The following table summarizes the synthesis of several substituted this compound carboxylates:
| Compound | Precursor(s) | Key Reagents/Conditions |
| 3-Bromocyclobutane-1-carboxylic acid | Cyclobutanecarboxylic acid | Bromine, catalyst |
| Methyl 3-bromocyclobutane-1-carboxylate | 3-Oxocyclobutanecarboxylic acid | 1. Esterification, 2. Reduction, 3. Bromination |
| 1-Bromocyclobutane-1-carboxylic acid | Cyclobutane-1-carboxylic acid | Bromination |
| Ethyl 3-bromocyclobutane-1-carboxylate | Ethyl 3-hydroxycyclobutane-1-carboxylate | Brominating agent (e.g., PBr3) |
This table provides an overview of synthetic routes to various substituted this compound carboxylates.
These functionalized bromocyclobutanes can undergo further transformations, such as nucleophilic substitution of the bromine atom or manipulation of the carboxylate group, to generate a diverse range of derivatives. rsc.org
Esterification and Derivative Formation
Esterification is a fundamental reaction in organic synthesis where a carboxylic acid reacts with an alcohol to form an ester. libretexts.org This process is crucial for creating various derivatives of this compound, enhancing its utility as a building block in medicinal chemistry and other fields. medcraveonline.com The synthesis of ethyl 2-bromocyclobutane-1-carboxylate, for example, is a key intermediate. One common method involves the bromination of cyclobutane derivatives in a solvent like N,N-dimethylformamide (DMF) under controlled heating.
The resulting this compound esters can be further modified. For instance, the ester group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. These derivatives serve as versatile precursors for a range of other compounds.
A significant application of this compound derivatives is in the synthesis of bicyclo[1.1.0]butanes (BCBs). The treatment of ethyl 3-bromocyclobutane-1-carboxylate with sodium triphenylmethylide was one of the first reported methods to produce an ester-substituted BCB. rsc.org
The following table summarizes the esterification of a secondary metabolite, eugenol, with various acids to produce ester derivatives, illustrating the versatility of this reaction.
Table 1: Examples of Eugenol Esterification
| Ester Product | Reactants | Catalyst | Yield (%) |
|---|---|---|---|
| Eugenyl Acetate (B1210297) | Eugenol, Acetic Anhydride | Lipase from Candida antarctica | 98 |
| Eugenyl Propionate | Eugenol, Propionic Acid | Lipozyme TLIM | 65 |
| Eugenyl Butyrate | Eugenol, Butyric Acid | Lipozyme TLIM | 80 |
| Eugenyl Caprylate | Eugenol, Caprylic Acid | Lipozyme TLIM | 72 |
Diastereoselective Synthesis of N-Heterocycle Substituted Cyclobutanes from Bromocyclobutanes
A notable advancement in the use of bromocyclobutanes is the diastereoselective synthesis of N-heterocycle substituted cyclobutanes. epfl.chresearchgate.netresearcher.life This method provides an efficient route to various heterocyclic aminocyclobutane esters and amides, which are significant motifs in medicinal chemistry. epfl.chresearchgate.net
The core of this synthetic strategy involves a two-step process starting from commercially available bromocyclobutanes. epfl.chontosight.ai The first step is a dehydrobromination reaction, typically using a base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), to form a reactive cyclobutene (B1205218) ester intermediate in-situ. epfl.ch This is followed by a Michael addition of a nitrogen-containing nucleophile to the cyclobutene. epfl.chyoutube.commasterorganicchemistry.com
This one-pot procedure is highly efficient for creating a variety of substituted cyclobutanes. The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a key C-C bond-forming reaction. researchgate.net
A key advantage of this methodology is its broad scope regarding the nitrogen nucleophiles that can be incorporated. epfl.chresearchgate.net Various N-heterocycles, which are prevalent in pharmaceuticals, have been successfully used. These include:
Imidazoles epfl.ch
Azoles epfl.ch
Nucleobase derivatives epfl.ch
Sulfonamides epfl.ch
The ability to introduce such a diverse range of functional groups significantly expands the chemical space accessible for drug discovery. epfl.ch The reaction conditions can be optimized, for example, by using an excess of the this compound starting material to improve yields when working with valuable N-heterocyclic nucleophiles. epfl.ch
A critical aspect of this synthesis is the control of diastereoselectivity, leading to the preferential formation of one diastereomer over others. The Michael addition of N-heterocycles to the cyclobutene intermediate generally proceeds with high diastereoselectivity, yielding the trans-isomer as the major product. epfl.ch This stereochemical outcome is influenced by steric factors, where the nucleophile preferentially attacks from the less hindered face of the cyclobutene ring. researchgate.net The rigidity of the cyclobutane ring helps to diminish conformational flexibility, which is a desirable trait in the design of peptide mimetics. epfl.ch
The following table presents data on the diastereoselective synthesis of various N-heterocycle substituted cyclobutanes from this compound precursors.
Table 2: Diastereoselective Synthesis of N-Heterocycle Substituted Cyclobutanes
| This compound Precursor | Nucleophile | Base | Solvent | Product Yield (%) | Diastereomeric Ratio (trans:cis) |
|---|---|---|---|---|---|
| Ethyl 2-bromocyclobutane-1-carboxylate | Imidazole | DBU | MeCN | 80 | >95:5 |
| Ethyl 2-bromocyclobutane-1-carboxylate | 1,2,4-Triazole | DBU | MeCN | 75 | >95:5 |
| Ethyl 2-bromocyclobutane-1-carboxylate | Theophylline | DBU | MeCN | 85 | >95:5 |
Photocatalytic Strategies for this compound Functionalization
Photocatalysis has emerged as a powerful tool in organic synthesis, enabling reactions under mild conditions using visible light as an energy source. beilstein-journals.org These strategies have been applied to the functionalization of bromocyclobutanes, opening new avenues for creating complex molecules. cpu.edu.cn
Photoredox catalysis offers a unique approach to activate and functionalize otherwise inert C-H bonds. nih.govrsc.orgrsc.org In the context of bromocyclobutanes, this strategy can be used for direct C-H functionalization. cpu.edu.cn The process typically involves a photocatalyst that, upon excitation by visible light, can initiate a single-electron transfer (SET) process. beilstein-journals.orgd-nb.info
This can lead to the generation of radical intermediates from the this compound, which can then participate in various bond-forming reactions. nih.gov For example, a photoredox catalyst can be used in combination with a nickel catalyst for the arylation or alkylation of C(sp³)–H bonds with organic bromides. nih.gov The photocatalyst facilitates the homolytic cleavage of the C-H bond, generating a carbon-centered radical that can then couple with the nickel catalyst. nih.gov
Another strategy involves the formal abstraction of a hydride from a Csp³–H bond, enabled by visible light photoredox catalysis, to form a carbocation intermediate that can then react with nucleophiles. chemrxiv.org
The following table provides examples of photocatalytic C-H functionalization reactions.
Table 3: Examples of Photocatalytic C-H Functionalization
| Substrate | Coupling Partner | Photocatalyst | Co-catalyst/Additive | Product | Yield (%) |
|---|---|---|---|---|---|
| Alkane | Aryl Bromide | Diarylketone | Ni Catalyst | Arylated Alkane | - |
| Alkane | Alkyl Bromide | Diarylketone | Ni Catalyst | Alkylated Alkane | - |
| Benzamide | Perfluoroalkyl Iodide | Ir(ppy)₃ | Cu(acac)₂ | Ortho-perfluoroalkylated Benzamide | - |
Table of Compounds
| Compound Name |
|---|
| 1,2,4-Triazole |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) |
| Acetic Anhydride |
| Benzoic Acid |
| This compound |
| Butyric Acid |
| Caprylic Acid |
| Ethyl 2-bromocyclobutane-1-carboxylate |
| Ethyl 3-bromocyclobutane-1-carboxylate |
| Eugenol |
| Eugenyl Acetate |
| Eugenyl Benzoate |
| Eugenyl Butyrate |
| Eugenyl Caprylate |
| Eugenyl Propionate |
| Imidazole |
| N,N-dimethylformamide (DMF) |
| Propionic Acid |
| Sodium triphenylmethylide |
| Sulfonamide |
Late-Stage Functionalization Applications
Late-stage functionalization (LSF) refers to the chemical modification of a complex molecule at a late point in its synthesis, avoiding the need to install specific activating groups early on. wikipedia.org This strategy can dramatically reduce the number of synthetic steps required to produce analogues of a parent compound, making it a highly valuable tool in fields like drug discovery. wikipedia.org
The application of C–H functionalization principles to the synthesis of complex cyclobutane-containing natural products represents a significant advance over traditional methods like intermolecular photocycloaddition, which can suffer from poor regio- and stereocontrol. acs.org By viewing existing functional groups on a cyclobutane scaffold as latent directing groups, chemists can achieve selective C–H functionalization. acs.org While early examples of direct cyclobutane functionalization were limited, the development of auxiliary-guided C–H functionalization has provided a powerful alternative for accessing pseudodimeric cyclobutane natural products. acs.orgacs.org
Specific LSF strategies applicable to this compound precursors include transition metal-catalyzed cross-coupling reactions. For instance, the Suzuki-Miyaura coupling of this compound carboxylic acid esters with appropriate boronic acids serves as a viable method for late-stage installation of aryl or heteroaryl moieties. vulcanchem.com Furthermore, C–H chlorination followed by nucleophilic substitution offers a two-step sequence to diversify benzylic positions on cyclobutane-containing structures with a wide array of functional groups that might be incompatible with direct C–H oxidation methods. wisc.edu These approaches highlight the growing sophistication in the selective modification of the cyclobutane core. nih.gov
Novel Synthetic Approaches for this compound Scaffolds
Recent advancements have led to the development of innovative methods for constructing and modifying this compound and other functionalized cyclobutane frameworks. These approaches often leverage modern catalytic systems to achieve high efficiency and selectivity.
A novel strategy for synthesizing highly functionalized cyclobutene derivatives directly from simple cyclobutanes has been developed utilizing a copper-catalyzed radical cascade reaction. rsc.orgnih.gov This method is notable for its ability to introduce multiple functional groups simultaneously, a transformation not accessible through previously known methods. researchgate.netrsc.org Using a copper catalyst in conjunction with N-fluorobenzenesulfonimide (NFSI) as an oxidant, a variety of diaminated, disulfonylated, and tribrominated cyclobutene derivatives can be synthesized efficiently. rsc.orgnih.gov
A remarkable application of the copper-catalyzed radical cascade is the synthesis of 1,3,3-tribromocyclobutene derivatives from arylcyclobutanes. researchgate.net This transformation involves the highly selective cleavage of five C–H bonds and the concurrent formation of three C–Br bonds. rsc.orgrsc.org The reaction proceeds effectively when using lithium bromide (LiBr) as the bromine source in the presence of the Cu/NFSI system. researchgate.net
Table 1: Synthesis of Tribrominated Cyclobutene Derivatives
| Starting Material (Arylcyclobutane) | Product | Yield (%) |
| Phenylcyclobutane | 1-(4-bromophenyl)-3,3,4-tribromocyclobut-1-ene | 75 |
| 4-Methylphenylcyclobutane | 1-(4-bromo-3-methylphenyl)-3,3,4-tribromocyclobut-1-ene | 72 |
| 4-Methoxyphenylcyclobutane | 1-(4-bromo-3-methoxyphenyl)-3,3,4-tribromocyclobut-1-ene | 68 |
| 4-Chlorophenylcyclobutane | 1-(3,4-dibromophenyl)-3,3,4-tribromocyclobut-1-ene | 78 |
Data sourced from supporting information of Liu, C. et al., Chemical Science, 2022. researchgate.net
The proposed mechanism for these copper-catalyzed reactions involves a radical cascade process initiated by the Cu/NFSI system. rsc.org Computational and experimental studies suggest that an adduct formed between the copper catalyst and an N-sulfonimidyl radical (•NSI) acts as the key hydrogen atom transfer (HAT) agent. mukundamandal.com
The catalytic cycle is believed to proceed as follows:
Initiation : The Cu(I) catalyst reacts with NFSI to generate a Cu(II)-F species and the N-centered bis(benzenesulfonyl)imidyl radical (BSI•).
Hydrogen Atom Transfer (HAT) : The BSI• radical abstracts a hydrogen atom from the benzylic position of the arylcyclobutane, forming a cyclobutyl radical. rsc.org
β-Hydrogen Elimination : The resulting radical undergoes β-hydrogen elimination to form a cyclobutene radical cation intermediate.
Functionalization : This intermediate then undergoes further radical addition and allylic hydrogen atom abstraction/functionalization steps. rsc.orgrsc.org In the case of bromination, the cyclobutene radical intermediate reacts with a bromine source.
Catalyst Regeneration : The cycle is completed by reductive elimination from a Cu(III) species, which regenerates the active Cu(I) catalyst. rsc.org
This catalytic system is highly effective, supporting an efficient radical cascade involving benzylic HAT, β-H elimination, radical addition, and subsequent functionalization. rsc.orgrsc.org
The [2+2] cycloaddition is a fundamental and widely utilized reaction in organic synthesis for the construction of four-membered rings. fiveable.me This reaction involves the combination of two molecules containing π-bonds, such as alkenes, to form a cyclobutane ring through the creation of two new sigma bonds. fiveable.mecsic.es While thermal [2+2] cycloadditions are often forbidden by orbital symmetry rules and require high temperatures, photochemical [2+2] cycloadditions provide a powerful alternative, proceeding under mild conditions in the presence of light. fiveable.mecsic.es This method is a cornerstone for producing a vast array of cyclobutane derivatives. organic-chemistry.org
A modern variation of the [2+2] cycloaddition involves the use of organophotoredox catalysts to facilitate the dimerization of alkenes. lboro.ac.uk This method is particularly effective for the radical-cation-initiated dimerization of electron-rich alkenes, such as styrenes and vinyl carbazoles, to produce cyclobutanes. lboro.ac.ukresearchgate.netchemrxiv.org By merging organophotoredox catalysis with technologies like continuous flow, highly efficient and high-yielding routes to important cyclobutane materials can be achieved. lboro.ac.ukresearchgate.net
The process is initiated by a photocatalyst which, upon excitation by visible light, selectively oxidizes an electron-rich alkene to a radical cation. researchgate.net This radical cation then reacts with a ground-state alkene molecule to form a dimeric radical cation, which subsequently cyclizes to the four-membered ring. This methodology enables the synthesis of a diverse range of tri- and tetrasubstituted cyclobutane structures with good yields and excellent diastereoselectivity. organic-chemistry.org
Table 2: Organophotoredox-Catalyzed Dimerization of Alkenes
| Alkene Substrate | Catalyst Loading (mol%) | Product | Yield (%) |
| 9-Vinylcarbazole | 0.1 | 1,2-trans-di(9H-carbazol-9-yl)cyclobutane | 95 |
| Anethole | 0.1 | 1,2-bis(4-methoxyphenyl)-1,2-dimethylcyclobutane | 78 |
| 4-Methoxystyrene | 0.1 | 1,2-bis(4-methoxyphenyl)cyclobutane | 85 |
| Indene | 0.1 | anti-Head-to-head dimer | 92 |
Data represents examples of dimerization using organophotoredox catalysis under continuous flow conditions. lboro.ac.ukresearchgate.net
[2+2] Cycloaddition Reactions for Cyclobutane Ring Formation
Synthesis of Cyclobutane Dimers under Flow Conditions
The synthesis of cyclobutane dimers has been effectively achieved by leveraging organophotoredox catalysis in conjunction with continuous flow technology. This approach has proven to be a convenient route for producing these dimers, offering significant improvements over traditional batch methods. vapourtec.comresearchgate.net
A notable application of this methodology is the synthesis of the carbazole (B46965) cyclobutane dimer, t-DCzCB. researchgate.net By employing an organophotoredox catalyst at a low concentration of just 0.1 mol%, this important material can be synthesized efficiently. vapourtec.comresearchgate.net The radical cation-initiated dimerization of electron-rich alkenes serves as an effective method for creating cyclobutanes. vapourtec.comresearchgate.net
The use of continuous flow conditions provides several advantages. Chemical yields of cyclobutane dimers are often higher, and reaction times are significantly reduced compared to batch processes. vapourtec.comlboro.ac.uk This combined approach of organophotoredox catalysis and flow technology has also been extended to create new functional materials and to improve the synthesis of styrene-based lignan (B3055560) dimeric natural products. vapourtec.comresearchgate.net
A plausible mechanism for the synthesis of cyclobutane dimers involves the merging of organophotoredox catalysis with continuous flow technology, as depicted in various studies. researchgate.netresearchgate.net This method has been successfully applied to the dimerization of various substrates, including vinyl carbazole. researchgate.net
Table 1: Comparison of Batch vs. Continuous Flow Synthesis of t-DCzCB
| Parameter | Batch Synthesis | Continuous Flow Synthesis |
| Catalyst Loading | Higher | 0.1 mol% |
| Reaction Time | Longer | Significantly Reduced |
| Chemical Yield | Lower | Higher |
| Substrate | Vinyl Carbazole | Vinyl Carbazole |
Metalation/Functionalization Sequences for Brominated Bicyclobutanes
The functionalization of bicyclobutanes (BCBs) can be achieved through metalation, providing a pathway to expand the utility and complexity of these strained molecules. scienovate.com While this area of BCB research has been somewhat neglected, recent interest has grown in developing methods for creating more densely substituted bicyclobutane structures. scienovate.com
Lithium-Halogen Exchange and Electrophile Quenching
A common and versatile method for preparing bicyclobutanes involves the use of organolithium reagents to facilitate lithium-halogen exchange. nih.gov This process typically starts from dibromo-2-(bromomethyl)cyclopropane or similar precursors. nih.govresearchgate.net The in-situ generation of bicyclobutanes via lithium-halogen exchange from (bromomethyl)iodocyclopropane precursors allows for a one-pot transformation. researchgate.net
Following the lithium-halogen exchange, the resulting organolithium species can be quenched with various electrophiles to introduce a wide range of functional groups. researchgate.netnih.gov This strategy has been used to synthesize isotopically labeled bicyclobutane compounds by generating the corresponding organolithium species with the less abundant lithium isotope, ⁶Li. nih.gov The subsequent trapping of the generated cyclobutyllithium intermediate with an electrophile can lead to cyclobutane products with vicinal quaternary stereocenters. researchgate.net
The reaction of silyllithium reagents with arylbicyclobutanes, generated in situ through lithium-halogen exchange, results in the diastereoselective formation of polysubstituted cyclobutylsilanes via C-C bond cleavage. researchgate.net This highlights the utility of lithium-halogen exchange in generating reactive intermediates for further functionalization.
Table 2: Examples of Electrophile Quenching in Bicyclobutane Synthesis
| Starting Material | Reagent | Electrophile | Product |
| (Bromomethyl)iodocyclopropane | silyllithium | - | Polysubstituted cyclobutylsilane |
| Dibromo-2-(bromomethyl)cyclopropane | organolithium | D₂O | Deuterated bicyclobutane |
| Bicyclobutane | nBuLi/⁶Li | - | ⁶Li-labeled organometallic |
Continuous Flow Methodologies for Bicyclobutanes
Continuous flow technology offers significant advantages for the synthesis and functionalization of bicyclobutanes, particularly for reactions involving highly reactive intermediates like organolithiums. acs.org A streamlined approach for the generation of bicyclo[1.1.0]butyllithium (BCB-Li) and its subsequent functionalization has been developed using a one-flow process. acs.org
This flow process utilizes sec-butyllithium (B1581126) (s-BuLi), a more practical and less hazardous organolithium reagent compared to methylithium (MeLi) or tert-butyllithium (B1211817) (t-BuLi). acs.org A key advantage is the ability to operate at significantly higher temperatures (0 °C) compared to traditional batch methods that require cryogenic conditions (-78 °C), enhancing the practicality and scalability of the synthesis. acs.org The use of 2-methyltetrahydrofuran (B130290) as a greener solvent alternative to tetrahydrofuran (B95107) and diethyl ether has also been demonstrated. acs.org
Table 3: Comparison of Batch vs. Flow for BCB-Li Generation and Functionalization
| Parameter | Batch Procedure | Flow Procedure |
| Organolithium Reagent | MeLi or t-BuLi | s-BuLi |
| Temperature | -78 °C | 0 °C |
| Reaction Time | Longer | < 3 minutes for BCB-BPin generation |
| Yield | Lower | Higher |
| Productivity | Lower | Higher |
| Solvent | THF, Diethyl ether | 2-Methyltetrahydrofuran (alternative) |
Conformational Analysis and Ring Dynamics of Bromocyclobutane
Theoretical and Spectroscopic Investigations of Conformations
Equatorial and Axial Conformers
Bromocyclobutane exists as a mixture of two primary conformers: the equatorial and axial forms. aip.orgresearchgate.net In the equatorial conformer, which is the more stable of the two, the bromine atom is positioned in the plane of the puckered cyclobutane (B1203170) ring. aip.orgresearchgate.net The axial conformer, on the other hand, has the bromine atom oriented perpendicular to this plane. researchgate.net Some studies have also described the less stable conformer as having an essentially planar ring conformation. aip.orgresearchgate.net The existence of these two distinct conformers is supported by extensive spectroscopic data. aip.orgaip.orgdntb.gov.ua The molecule is considered to have a plane of symmetry and belongs to the C_s point group. aip.orgdntb.gov.ua
Ring-Puckering Vibrations and Potential Functions
The cyclobutane ring is not static but undergoes a "ring-puckering" vibration, which is a low-frequency, out-of-plane bending motion. dntb.gov.uaaip.org This motion is crucial in understanding the conformational dynamics of this compound. A series of Q-branches observed in the far-infrared and Raman spectra, starting around 149 cm⁻¹, have been assigned to these ring-puckering vibrations for both the equatorial and axial conformers. researchgate.net
The potential function governing this ring-puckering motion is asymmetric and can be described by the equation: V(cm⁻¹) = (6.58 ± 0.21) × 10⁵X⁴ − (3.27 ± 0.04) × 10⁴X² × (4.59 ± 0.19) × 10⁴X³ researchgate.net where X represents the ring-puckering coordinate. Another study fitted the transitional frequencies to a similar asymmetric single-minimum potential function of the form V(X) = aX⁴−bX²+cX³, with the determined constants for this compound being a = 11.28·10⁵, b = -7.247·10⁴, and c = 45.21·10⁴ when V is in cm⁻¹ and X is in angstroms. researchgate.netaip.org These potential functions indicate that there is no tunneling between the conformers, as the sets of energy levels for the ring-puckering motion of the two conformers are contiguous. aip.orgresearchgate.net
Based on this potential function, the difference in puckering angles between the two conformers is calculated to be 6°, with the equatorial conformer having a larger puckering angle of 20°. researchgate.net Another study reports a puckering angle of 29.8(5)° for the equatorial conformer. researchgate.net
Energy Difference Between Conformers
The equatorial conformer of this compound is energetically favored over the axial conformer. The energy difference between these two forms has been determined through various experimental and computational methods, yielding a range of values.
An early study based on the temperature dependence of infrared spectra measured the energy difference to be approximately 1 kcal/mole (which is equivalent to about 349 cm⁻¹). aip.orgresearchgate.net Later investigations using far-infrared and Raman spectroscopy derived an energy difference of 361 ± 20 cm⁻¹ (1.03 kcal/mol) from the potential function. researchgate.net Another study, which analyzed the infrared spectra of this compound dissolved in liquid xenon at variable temperatures, determined the enthalpy difference to be 291 ± 22 cm⁻¹ (3.48 ± 0.26 kJ/mol). researchgate.net This study also estimated that the axial conformer constitutes about 20 ± 1% of the total population at ambient temperature. researchgate.net
It is noteworthy that theoretical calculations, such as ab initio MP2(full) and density functional theory (B3LYP) methods, have predicted significantly larger energy differences, with average values around 560 ± 46 cm⁻¹ and 569 ± 47 cm⁻¹, respectively. researchgate.net
| Method | Energy Difference (cm⁻¹) | Energy Difference (kcal/mol) | Reference |
|---|---|---|---|
| Temperature-Dependent Infrared Spectroscopy | ~349 | ~1 | aip.orgresearchgate.net |
| Far-Infrared and Raman Spectroscopy (from potential function) | 361 ± 20 | 1.03 | researchgate.net |
| Variable-Temperature Infrared Spectroscopy (in liquid xenon) | 291 ± 22 | 0.83 ± 0.06 | researchgate.net |
| Ab initio MP2(full) Calculations | 560 ± 46 | 1.60 ± 0.13 | researchgate.net |
| Density Functional Theory (B3LYP) | 569 ± 47 | 1.63 ± 0.13 | researchgate.net |
Advanced Spectroscopic Techniques for Conformational Elucidation
Infrared Spectroscopy Studies (Temperature-Dependent and Far-Infrared)
Infrared (IR) spectroscopy has been a pivotal technique in characterizing the conformational isomers of this compound. aip.org Studies of the infrared spectra of this compound in the vapor phase at temperatures ranging from 30°C to 172°C, as well as in the solid state at -185°C, have provided strong evidence for the existence of two conformers. aip.orgresearchgate.netresearchgate.net The temperature dependence of the IR spectra was instrumental in measuring the energy difference between the conformers. aip.org
Far-infrared spectroscopy, which probes the low-frequency vibrations, has been particularly important for studying the ring-puckering motion. aip.orgaip.orgcapes.gov.br The far-infrared spectra of this compound and its deuterated isotopologues have been recorded down to 33 cm⁻¹. aip.orgdntb.gov.ua These spectra reveal four or five distinct Q branches, which have been assigned to the transitions between the energy levels of the ring-puckering vibration for the equatorial isomer. researchgate.netaip.org The analysis of these far-infrared transitions, combined with other data, has been used to determine the potential energy function that governs the ring-puckering motion. researchgate.net
Furthermore, variable temperature (-55 to -100 °C) studies of the infrared spectra of this compound dissolved in liquid xenon have been conducted. researchgate.net This approach allowed for the clear identification of both the equatorial and axial conformers and a precise determination of the enthalpy difference between them by analyzing multiple pairs of conformational bands at different temperatures. researchgate.net
Raman Spectroscopy Investigations
Raman spectroscopy has complemented infrared studies by providing valuable information about the vibrational modes of this compound. aip.orgnih.gov The Raman spectra of liquid this compound and its various deuterated forms have been recorded, and depolarization values have been measured to aid in the assignment of vibrational frequencies. aip.orgdntb.gov.ua
The Raman spectrum of gaseous this compound has been recorded from 3200 to 10 cm⁻¹. researchgate.net A series of Q-branches observed in the Raman spectrum, similar to those in the far-infrared spectrum, have been assigned to the ring-puckering vibrations of both the equatorial and axial conformers. researchgate.net Temperature-dependent Raman scans of the carbon-bromine stretching region have also been performed on deuterated this compound to further probe the conformational equilibrium. aip.orgdntb.gov.ua The combination of Raman and infrared data provides a more complete picture of the vibrational assignments for the fundamental modes of each conformer. aip.org
Microwave Spectroscopy for Structural Parameters
Microwave spectroscopy has been a crucial tool for elucidating the precise structural parameters of this compound. Early studies of the rotational spectra for four isotopic species of this compound (C₄H₇⁷⁹Br, C₄H₇⁸¹Br, C₃H₆CD⁷⁹Br, and C₃H₆CD⁸¹Br) provided the foundational data for determining its molecular geometry. researchgate.netresearchgate.net
The rotational constants obtained from these spectra were used to derive a set of structural parameters. researchgate.netresearchgate.net For the more stable equatorial conformer, these parameters include a C-Br bond distance of 1.942 Å, a Cα-Cβ bond distance of 1.541 Å, and a Cβ-Cγ bond distance of 1.552 Å. researchgate.net The bond angles were determined to be ∠CαCβCγ at 86.8°, ∠CβCαCβ at 89.7°, and the angle of the CβCαCβ plane with the C-Br bond at 131.00°. researchgate.netresearchgate.netresearchgate.net
A key feature of the cyclobutane ring is its puckered nature. Microwave spectroscopy has established that this compound exists in a non-planar conformation. The dihedral angle, which is the angle between the normals of the CβCαCβ and CβCγCβ planes, was determined to be 29°22′. researchgate.netresearchgate.net Another measure of the ring's non-planarity, the puckering angle, has been reported as 29.8° for the equatorial conformer. researchgate.net This puckering is a result of the molecule adopting a bent-ring conformation to relieve ring strain. researchgate.net
The less stable conformer is thought to have an essentially planar ring conformation. researchgate.net The energy difference between the two conformers of this compound has been measured to be approximately 1 kcal/mole. researchgate.netresearchgate.net
From the analysis of rotational satellites, a low-lying vibrational mode, identified as an out-of-plane bending, was characterized. The first and second excited states of this mode are approximately 120 cm⁻¹ and 251 cm⁻¹ above the ground state, respectively. These low-energy vibrations represent large-amplitude motions of the molecule around a dynamic equilibrium dihedral angle ranging from 25° to 29°. researchgate.netresearchgate.net
The table below summarizes the key structural parameters of the equatorial conformer of this compound determined from microwave spectroscopy studies.
| Parameter | Value |
| Bond Distances (Å) | |
| C-Br | 1.942 (3) researchgate.net |
| Cα-Cβ | 1.541 (3) researchgate.net |
| Cβ-Cγ | 1.552 (3) researchgate.net |
| Bond Angles (°) | |
| ∠CαCβCγ | 86.8 (5) researchgate.net |
| ∠CβCαCβ | 89.7 (5) researchgate.net |
| Angle of CβCαCβ plane with C-Br | 131.00 (8) researchgate.netresearchgate.net |
| Dihedral/Puckering Angles (°) | |
| Dihedral Angle | 29.22 (8) researchgate.netresearchgate.net |
| Puckering Angle | 29.8 (5) researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for investigating the stereochemistry and conformational dynamics of this compound in solution.
¹H NMR and ¹³C NMR Chemical Shifts
The proton (¹H) and carbon-13 (¹³C) NMR spectra of this compound provide information about the electronic environment of the different nuclei within the molecule. The chemical shifts are influenced by the electronegativity of the bromine atom and the geometry of the four-membered ring. While specific, detailed assignments of all chemical shifts for this compound are not extensively reported in the provided search context, the presence of distinct signals in the spectra confirms the existence of chemically non-equivalent protons and carbons, which is consistent with a puckered ring structure. The PubChem database indicates the availability of ¹H and ¹³C NMR spectra for this compound. nih.gov
Conformational Equilibrium Determination via Coupling Constants
The observed vicinal coupling constants in the ¹H NMR spectrum of this compound are a weighted average of the coupling constants for the individual conformers (axial and equatorial) present at equilibrium. By analyzing the temperature dependence of these coupling constants, it is possible to determine the thermodynamic parameters for the conformational equilibrium. For instance, a study on the temperature dependence of the infrared spectra of this compound has suggested the presence of two conformers. researchgate.net The energy difference between the more stable equatorial conformer and the axial form has been determined to be 291 ± 22 cm⁻¹ (3.48 ± 0.26 kJ/mol) based on variable temperature infrared studies in liquid xenon. researchgate.net The percentage of the axial conformer at ambient temperature is estimated to be around 20 ± 1%. researchgate.net While this specific study utilized infrared spectroscopy, the principles of using spectroscopic data to determine conformational equilibria are directly applicable to NMR studies as well.
Computational Chemistry Approaches to Conformational Analysis
Computational chemistry provides a theoretical framework to complement experimental findings and to gain deeper insights into the conformational preferences and electronic properties of this compound.
Density Functional Theory (DFT) Calculations for Ring Strain and Electronic Effects
Density Functional Theory (DFT) calculations have been employed to investigate the conformational landscape of this compound. These calculations can predict the relative energies of different conformers, geometric parameters, and vibrational frequencies.
DFT studies, specifically using the B3LYP method, have been performed to predict the energy difference between the equatorial and axial conformers. researchgate.net These calculations have predicted an average energy difference of 569 ± 47 cm⁻¹, which is significantly larger than the experimentally determined enthalpy difference from infrared studies. researchgate.net Similarly, ab initio MP2(full) calculations also predicted a larger energy difference of 560 ± 46 cm⁻¹. researchgate.net These discrepancies between computational predictions and experimental results highlight the challenges in accurately modeling the subtle energetic balances in puckered ring systems.
DFT calculations also provide insights into the electronic effects within the molecule. For example, analysis of the quadrupole-coupling constant of the ⁷⁹Br nucleus, obtained from microwave spectroscopy, suggests an ionicity of the C-Br bond of about 25% and an upper limit of about 1% for double-bond character due to conjugation of the bromine atom with the cyclobutane ring. researchgate.netresearchgate.net
The table below presents a comparison of the energy difference between the equatorial and axial conformers of this compound as determined by experimental and computational methods.
| Method | Energy Difference (Equatorial vs. Axial) |
| Variable Temperature Infrared Spectroscopy | 291 ± 22 cm⁻¹ (3.48 ± 0.26 kJ/mol) researchgate.net |
| Ab initio MP2(full) Calculations | 560 ± 46 cm⁻¹ (6.70 ± 0.55 kJ/mol) researchgate.net |
| Density Functional Theory (B3LYP) | 569 ± 47 cm⁻¹ (average) researchgate.net |
Modeling Ring Strain Energy
The inherent instability of the cyclobutane ring, known as ring strain, is a critical factor in its chemistry. wikipedia.org This strain arises from a combination of angle strain, due to the deviation of C-C-C bond angles from the ideal 109.5° for sp³ hybridized carbons, and torsional strain from the eclipsing of hydrogen atoms. wikipedia.orglibretexts.org In cyclobutane, the C-C-C bond angle is approximately 88°, which is a compromise to reduce some torsional strain at the cost of increased angle strain. wikipedia.org The total ring strain energy for cyclobutane is significant, estimated to be around 26.3 kcal/mol or 110 kJ/mol. wikipedia.orgchemistrysteps.com
The presence of a bromine substituent in this compound influences this ring strain. While specific values for this compound are not as commonly cited as for the parent cyclobutane, the principles remain the same. The strain energy can be modeled using computational methods like Density Functional Theory (DFT), often with the B3LYP functional and a basis set such as 6-31G(d), which can calculate the strain energy to be around 108 kJ/mol for a substituted cyclobutane. This high strain energy makes the ring susceptible to opening under certain reaction conditions, necessitating careful control of factors like temperature.
Electron Density Distribution Analysis
Electron density distribution analysis provides insight into the electronic structure and bonding within a molecule. utwente.nlwikipedia.org In this compound, the electronegative bromine atom significantly influences the electron density. It withdraws electron density from the carbon atom to which it is attached (the α-carbon), creating a partial positive charge on this carbon and enhancing its electrophilicity.
This distribution can be visualized and quantified using computational methods. The deformation density distribution, which is the difference between the electron density of the molecule and that of its constituent, non-interacting spherical atoms, reveals the accumulation of electron density in the bonding regions. utwente.nl The quality of the electron density distribution calculation is dependent on the theoretical method and basis set used. utwente.nl For instance, Density Functional Theory (DFT) calculations can effectively model the electron density and highlight the increased partial positive charge on the carbon atoms adjacent to the bromine.
Molecular Dynamics Simulations for Thermal Stability
Molecular dynamics (MD) simulations are a powerful tool for investigating the thermal stability of molecules by simulating their motion over time at different temperatures. rsc.orgnih.govfrontiersin.org For this compound, MD simulations can track the conformational changes and the integrity of the ring structure as temperature increases. These simulations can reveal the temperature at which the ring becomes unstable and potentially undergoes ring-opening reactions.
While specific, detailed MD simulation studies focused solely on the thermal stability of this compound are not extensively published, the methodology is well-established for similar systems. mdpi.com Such simulations would typically involve calculating the root-mean-square deviation (RMSD) of the atomic positions from their equilibrium structure at various temperatures. A sharp increase in RMSD would indicate a significant conformational change or the onset of denaturation (in the case of larger biomolecules). mdpi.com These simulations can also provide insights into the flexibility of different parts of the molecule and the lifetime of the equatorial and axial conformers at different temperatures.
Ab Initio Calculations for Conformational Studies
Ab initio calculations, which are based on quantum mechanics principles without empirical parameters, are crucial for studying the conformations of this compound. koreascience.kr These calculations can predict the relative stabilities of the equatorial and axial conformers, the energy barrier to interconversion, and detailed geometric parameters for each conformer.
Studies have shown that the equatorial conformer is more stable than the axial form. researchgate.net The energy difference between the two conformers has been determined experimentally through variable temperature infrared spectroscopy to be approximately 1 kcal/mole. researchgate.net Ab initio calculations using methods like Møller-Plesset perturbation theory (MP2) and various basis sets (e.g., 6-31G(d,p), 6-311G(d,p), and 6-311++G(d,p)) have been employed to calculate this energy difference. researchgate.net While some levels of theory predict the cis (axial) conformer to be more stable, higher levels of theory, such as MP2/6-311++G(d,p), correctly predict the gauche (equatorial) conformer to be more stable by 117 cm⁻¹ (1.40 kJ/mol). researchgate.net At ambient temperature, the axial conformer is estimated to be present at about 20 ± 1%. researchgate.net
Adjusted r₀ structural parameters have been obtained by combining microwave rotational constants with ab initio MP2(full)/6-311+G(d,p) predicted values. researchgate.net For the more stable equatorial conformer, key heavy atom structural parameters have been determined. researchgate.net
Correlation with Experimental Spectroscopic Data
The conformational properties of this compound have been extensively studied by correlating computational results with experimental spectroscopic data, primarily from infrared (IR) and Raman spectroscopy. aip.orgdntb.gov.ua The vibrational spectra of this compound and its deuterated isotopologues have been recorded in the vapor, liquid, and solid phases. aip.orgdntb.gov.ua
The presence of two distinct conformers is evident in the spectra, with different bands assigned to the equatorial and axial forms. researchgate.net For example, the carbon-bromine stretching fundamental appears at different wavenumbers for the two conformers. researchgate.net By studying the temperature dependence of the intensities of these bands, the enthalpy difference between the conformers can be determined. researchgate.net Variable temperature studies of this compound dissolved in liquid xenon have yielded an enthalpy difference of 291 ± 22 cm⁻¹ (3.48 ± 0.26 kJ/mol), with the equatorial conformer being more stable. researchgate.net
The far-infrared spectra have been particularly useful in studying the ring-puckering vibration, which is a large-amplitude, low-frequency motion. aip.org The potential function governing this ring-puckering has been determined from the observed transitions, providing a quantitative description of the energy landscape for the interconversion between the puckered conformers. aip.orgdntb.gov.ua
Reaction Mechanisms and Reactivity of Bromocyclobutane
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions are a fundamental class of reactions in organic chemistry where a nucleophile, an electron-rich species, replaces a leaving group on an electrophilic carbon atom. In the case of bromocyclobutane, the bromine atom serves as the leaving group. The reaction pathway, whether it proceeds via a concerted (SN2) or a stepwise (SN1) mechanism, is heavily influenced by the unique structural and electronic properties of the cyclobutane (B1203170) ring.
The bimolecular nucleophilic substitution (SN2) reaction is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. nih.gov This mechanism is characterized by a "backside attack," where the nucleophile approaches the carbon atom from the side opposite to the leaving group. researchgate.net This leads to an inversion of stereochemistry at the reaction center. The rate of an SN2 reaction is dependent on the concentration of both the substrate (this compound) and the nucleophile. researchgate.net
For cycloalkanes, the rate of SN2 reactions is significantly affected by ring strain. The transition state of an SN2 reaction involves the central carbon atom transitioning from a tetrahedral (sp³) geometry towards a trigonal bipyramidal geometry. In this transition state, the three non-reacting substituents on the carbon lie in a plane with the central carbon. For the cyclobutane ring, achieving this partially planar geometry in the transition state exacerbates angle strain. The natural puckered conformation of cyclobutane has C-C-C bond angles of about 88°, and forcing these angles towards the 120° ideal for a trigonal planar center is energetically unfavorable.
This increase in strain makes the SN2 reaction for this compound slower than for its five- and six-membered ring counterparts, which can more easily accommodate the required geometry. However, it is still significantly faster than for bromocyclopropane, where the extreme angle strain makes the transition state almost inaccessible.
| Cycloalkyl Bromide | Relative Rate of SN2 Reaction |
|---|---|
| Bromocyclopropane | ~0.0001 |
| This compound | 0.01 |
| Bromocyclopentane | 1.0 |
| Bromocyclohexane | 0.01 |
| Acyclic Secondary Bromide (e.g., 2-Bromopropane) | 0.025 |
The unimolecular nucleophilic substitution (SN1) reaction is a two-step process. The first and rate-determining step is the spontaneous dissociation of the carbon-leaving group bond to form a carbocation intermediate. reddit.com The stability of this carbocation is the single most important factor determining the feasibility of an SN1 pathway.
The cyclobutyl carbocation that would be formed from the heterolytic cleavage of the C-Br bond in this compound is a secondary carbocation. While secondary carbocations are more stable than primary ones, the cyclobutyl cation is notoriously unstable. This instability arises from two main factors:
Angle Strain: Carbocations prefer a trigonal planar geometry with sp² hybridization and bond angles of 120°. The rigid four-membered ring cannot achieve this geometry, retaining significant angle strain in the carbocation intermediate.
Poor Hyperconjugation: The stabilization of carbocations through hyperconjugation (the interaction of the empty p-orbital with adjacent C-H or C-C sigma bonds) is less effective in the cyclobutyl system due to the ring's conformational constraints.
Because of the high energy and instability of the cyclobutyl carbocation, the activation energy for the initial ionization step is prohibitively high. nist.gov Consequently, this compound reacts very slowly, if at all, via a pure SN1 mechanism. Solvolysis reactions of this compound, which often proceed through an SN1 pathway for other secondary halides, are exceptionally slow and often involve complex rearrangements to relieve ring strain, rather than simple substitution. nist.gov
| Factor | Effect on Carbocation Stability | Relevance to Cyclobutyl Cation |
|---|---|---|
| Alkyl Substitution | Increases stability (Tertiary > Secondary > Primary) | Secondary, but instability from other factors dominates. |
| Inductive Effect | Electron-donating groups stabilize the positive charge. | Standard for alkyl groups. |
| Hyperconjugation | Stabilizes by delocalizing charge into adjacent σ-bonds. | Inefficient due to rigid ring structure. |
| Resonance | Greatly increases stability by delocalizing charge into π-systems. | Not applicable. |
| Angle Strain | Destabilizes carbocations that cannot achieve ideal 120° bond angles. | Major destabilizing factor. |
Radical Reactions Involving this compound
Radical reactions involve intermediates with unpaired electrons, known as free radicals. This compound can participate in these reactions, typically initiated by the homolytic cleavage of the relatively weak carbon-bromine bond.
Photodissociation, or photolysis, is a chemical reaction where a chemical compound is broken down by photons. ucla.edu When this compound absorbs ultraviolet (UV) light of an appropriate wavelength, the energy from the photon can be used to break the C-Br bond. The UV absorption spectrum for this compound shows a broad peak around 200 nm, and irradiation within this band leads to its dissociation. researchgate.net
The primary photodissociation mechanism is the homolytic cleavage of the carbon-bromine bond, resulting in the formation of a cyclobutyl radical and a bromine atom (in either its ground state, Br(²P₃/₂), or spin-orbit excited state, Br(²P₁/₂)). nih.gov
C₄H₇Br + hν (UV light) → •C₄H₇ + •Br
Studies investigating the photodissociation of this compound at 234 nm have shown that this process is prompt, occurring on a repulsive electronic state. nih.gov The energy from the photon is converted into the translational kinetic energy of the recoiling cyclobutyl radical and bromine atom fragments, as well as internal (vibrational and rotational) energy within the cyclobutyl radical. nih.gov
This compound and other bromoalkanes serve as valuable precursors for generating specific carbon radicals, allowing researchers to study their structure, reactivity, and the mechanisms of various radical reactions. By initiating the cleavage of the C-Br bond, a cyclobutyl radical can be produced in a controlled manner.
This approach is utilized in several areas of investigation:
Dehalogenation Reactions: Reagents like tributyltin hydride can be used in conjunction with a radical initiator (like AIBN) to abstract the bromine atom from this compound, generating a cyclobutyl radical. This radical then abstracts a hydrogen atom from another tributyltin hydride molecule, completing the dehalogenation and propagating the radical chain. These studies help in understanding the kinetics and mechanisms of hydrogen atom transfer reactions. youtube.com
Carbon-Carbon Bond Formation: The cyclobutyl radical generated from this compound can be made to add to alkenes or alkynes. This is a key step in intramolecular and intermolecular reactions designed to form larger, more complex molecules, including those with five-membered rings through radical cyclization pathways. youtube.com
Ring Expansion and Rearrangement: While the cyclobutyl radical itself is relatively stable against rearrangement compared to its cationic counterpart, related systems like cyclobutanone (B123998) derivatives with bromo-alkyl side chains are used to study radical-driven ring expansions. youtube.com The release of ring strain provides a thermodynamic driving force for these transformations.
This compound can participate in radical cycloaddition reactions, where the cyclobutyl group is added across a π-bond. These reactions proceed via a radical chain mechanism, which consists of three distinct phases: initiation, propagation, and termination. nih.govlibretexts.org
Consider the addition of this compound to an alkene (R-CH=CH₂) initiated by a radical initiator (In•):
Initiation: The reaction begins with the creation of a reactive radical. This can be achieved by the homolytic cleavage of a radical initiator to form an initiating radical (In•), which then abstracts the bromine atom from this compound to generate the key cyclobutyl radical.
In-In → 2 In•
In• + C₄H₇Br → In-Br + •C₄H₇
Propagation: This is the "chain" part of the reaction, consisting of two repeating steps.
Step 1 (Addition): The cyclobutyl radical adds to the double bond of the alkene. The addition occurs preferentially at the less substituted carbon to produce a more stable secondary radical intermediate. •C₄H₇ + R-CH=CH₂ → R-CH(•)-CH₂-C₄H₇
Step 2 (Atom Transfer): The newly formed radical abstracts a bromine atom from another molecule of this compound. This forms the final addition product and regenerates the cyclobutyl radical, which can then start the cycle anew. R-CH(•)-CH₂-C₄H₇ + C₄H₇Br → R-CH(Br)-CH₂-C₄H₇ + •C₄H₇
Termination: The chain reaction is terminated when two radical species combine, removing the radicals from the cycle. This is a rare event in a successful chain reaction but becomes more probable as reactant concentrations decrease.
•C₄H₇ + •C₄H₇ → C₄H₇-C₄H₇
•C₄H₇ + •Br → C₄H₇Br
2 R-CH(•)-CH₂-C₄H₇ → Dimer
This radical chain mechanism allows a single initiation event to result in the formation of many product molecules.
Ring-Opening Reactions
Ring-opening reactions of this compound are driven by the release of the significant strain energy contained within the four-membered ring. The total strain energy of cyclobutane is approximately 26.3 kcal/mol. researchgate.net This stored energy provides a thermodynamic driving force for reactions that can break open the ring, leading to more stable, acyclic or larger ring structures.
The inherent instability of the cyclobutane ring, arising from non-ideal bond angles (approximately 88° instead of the ideal 109.5° for sp³ hybridized carbon), makes it prone to reactions that relieve this strain. researchgate.netbartleby.com Thermal decomposition of cyclobutane, for example, leads to the formation of two ethylene (B1197577) molecules in a ring-opening process. researchgate.net While specific studies on the simple thermolysis of this compound are not prevalent, the principle of strain release remains a key factor in its reactivity. The presence of the bromine atom, a good leaving group, can facilitate ring-opening under various conditions, particularly when the departure of the bromide ion can be assisted, leading to a carbocationic intermediate that can undergo rearrangement.
Transition metals can catalyze the ring opening of cyclobutane derivatives by lowering the activation energy for C-C bond cleavage. youtube.com These reactions often proceed through organometallic intermediates and can lead to a variety of useful products.
Silver (I): Silver ions (Ag⁺) can facilitate the cleavage of the carbon-bromine bond in this compound. The reaction with aqueous silver nitrate (B79036) (AgNO₃) can lead to the formation of a cyclobutyl cation. youtube.comnih.gov This carbocation is highly unstable and prone to rearrangement, which can involve ring opening to form more stable acyclic or larger ring structures. The formation of a precipitate of silver bromide (AgBr) is a strong driving force for this reaction. pitt.edu
Rhodium (I): Rhodium(I) complexes are known to catalyze the ring expansion of cyclobutenones and the annulation of cyclobutanones. researchgate.netnih.govorganic-chemistry.org These processes involve the insertion of the rhodium metal into a C-C bond of the cyclobutane ring, followed by subsequent rearrangements. For this compound, a similar insertion into a C-C bond adjacent to the C-Br bond could be envisioned, leading to a metallacyclopentane intermediate that could then undergo further transformations.
Palladium (0): Palladium(0) complexes are versatile catalysts for a wide range of organic transformations, including the ring-opening of strained rings. core.ac.uk Pd(0) can insert into the C-Br bond of this compound via oxidative addition, forming a cyclobutylpalladium(II) intermediate. This intermediate can then undergo various reactions, including β-carbon elimination, which would lead to a ring-opened product.
While the direct formation of vinyl carbenes from the metal-facilitated ring opening of this compound is not extensively documented, it is a plausible pathway, particularly with highly strained cyclobutane derivatives. The isomerization of cyclobutylidene metal complexes, which could be formed from this compound, can lead to ring-opened products. For instance, rhodium-catalyzed reactions of cyclobutenones proceed via intermediates that can be considered precursors to vinyl carbenes, leading to ring-expanded products. nih.gov Isomerization reactions are a common fate of the intermediates formed during metal-facilitated ring openings, often leading to thermodynamically more stable alkenes.
Photochemical reactions can provide the energy needed to induce transformations that are not readily accessible under thermal conditions. While specific photochemical ring expansion reactions of this compound are not widely reported, related systems offer insights into potential pathways. Photochemical rearrangement of bicyclic molecules containing a cyclopropane (B1198618) ring, for example, has been studied and proceeds through complex mechanisms involving intersystem crossing. researchgate.net It is conceivable that photolysis of this compound could lead to homolytic cleavage of the C-Br bond, generating a cyclobutyl radical. This highly energetic species could then undergo ring opening or rearrangement to form a larger ring, although such pathways would likely compete with other radical reactions.
Metal-Facilitated Ring Opening
Cross-Coupling Reactions and Organometallic Chemistry
This compound is a valuable substrate for the formation of organometallic reagents, which can then participate in cross-coupling reactions to form new carbon-carbon bonds. These reactions are fundamental in modern organic synthesis.
The primary route to utilizing this compound in cross-coupling reactions involves its conversion into an organometallic nucleophile. This is typically achieved by reacting this compound with a metal such as magnesium to form a Grignard reagent (cyclobutylmagnesium bromide) or with zinc to form an organozinc reagent (cyclobutylzinc bromide). nih.govyoutube.com These reagents can then be coupled with various organic electrophiles, most commonly aryl or vinyl halides, in the presence of a palladium catalyst.
Two of the most important cross-coupling reactions for this purpose are the Suzuki-Miyaura coupling and the Negishi coupling.
Suzuki-Miyaura Coupling: This reaction involves the palladium-catalyzed coupling of an organoboron compound with an organic halide. organic-chemistry.org In the context of this compound, it would first be converted to a cyclobutylboronic acid or a cyclobutyltrifluoroborate (B12209022) salt. organic-chemistry.org This cyclobutylboron reagent can then be coupled with a variety of aryl or heteroaryl chlorides, bromides, or iodides to form arylcyclobutanes. These reactions typically employ a palladium catalyst and a base. nih.govorganic-chemistry.orgnih.gov
Negishi Coupling: The Negishi coupling utilizes a palladium or nickel catalyst to couple an organozinc compound with an organic halide. nih.gov Cyclobutylzinc bromide, readily prepared from this compound and zinc metal, is an effective coupling partner in these reactions. It can be coupled with a wide range of aryl bromides and chlorides, including those with various functional groups, to produce the corresponding arylcyclobutanes in good yields.
The following tables summarize representative examples of Suzuki-Miyaura and Negishi couplings involving cyclobutyl organometallic reagents derived from this compound.
Table 1: Examples of Suzuki-Miyaura Coupling of Cyclobutylboron Reagents with Aryl Halides organic-chemistry.org
| Aryl Halide | Cyclobutylboron Reagent | Catalyst | Base | Solvent | Product | Yield (%) |
| 4-Chloroacetophenone | Potassium cyclobutyltrifluoroborate | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/H₂O | 4-Cyclobutylacetophenone | 85 |
| 2-Chlorobenzonitrile | Potassium cyclobutyltrifluoroborate | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/H₂O | 2-Cyclobutylbenzonitrile | 78 |
| 4-Bromoanisole | Potassium cyclobutyltrifluoroborate | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/H₂O | 4-Cyclobutylanisole | 92 |
| 3-Chloropyridine | Potassium cyclobutyltrifluoroborate | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/H₂O | 3-Cyclobutylpyridine | 65 |
Table 2: Examples of Negishi Coupling of Cyclobutylzinc Bromide with Aryl Halides
| Aryl Halide | Organozinc Reagent | Catalyst | Ligand | Solvent | Product | Yield (%) |
| 4-Bromo-tert-butylbenzene | Cyclobutylzinc bromide | Pd(OAc)₂ | CPhos | THF | 4-Cyclobutyl-tert-butylbenzene | 91 |
| 2-Bromotoluene | Cyclobutylzinc bromide | Pd(OAc)₂ | CPhos | THF | 2-Cyclobutyltoluene | 88 |
| 4-Chlorobenzotrifluoride | Cyclobutylzinc bromide | Pd(OAc)₂ | CPhos | THF | 4-Cyclobutylbenzotrifluoride | 75 |
| 3-Bromoanisole | Cyclobutylzinc bromide | Pd(OAc)₂ | CPhos | THF | 3-Cyclobutylanisole | 89 |
Bromine as a Leaving Group in Cross-Coupling
In the realm of cross-coupling reactions, the facility with which a leaving group departs is a critical factor in determining the reaction's efficiency. The C-Br bond in this compound is polarized, with the bromine atom being more electronegative than the carbon atom. This polarity, combined with the relative stability of the bromide anion, makes bromine a competent leaving group in nucleophilic substitution and cross-coupling reactions. The reactivity order for halogens in such reactions is typically I > Br > Cl > F. wikipedia.org this compound, as a secondary alkyl bromide, can participate in cross-coupling reactions, although its reactivity can be influenced by the strain of the four-membered ring.
Cross-coupling reactions catalyzed by transition metals, such as palladium or nickel, typically proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. In the initial oxidative addition step, the metal center inserts into the carbon-halogen bond, in this case, the C-Br bond of this compound. The effectiveness of this step is dependent on the C-Br bond strength and the electron density at the metal center.
Palladium-Mediated Suzuki Cross-Coupling
The Suzuki-Miyaura cross-coupling is a powerful method for the formation of carbon-carbon bonds, typically involving the reaction of an organoboron compound with an organohalide, catalyzed by a palladium(0) complex. wikipedia.org While direct examples of Suzuki coupling with this compound are not extensively documented in the readily available literature, the reaction of analogous cyclobutyl derivatives, such as potassium cyclobutyltrifluoroborate with aryl chlorides, has been successfully demonstrated. nih.gov This suggests the feasibility of using this compound in similar transformations. The increased sp³ character of the carbon-boron bond in cyclobutyl organometallics and the potential for β-hydride elimination present challenges compared to cyclopropyl (B3062369) derivatives. nih.gov
The catalytic cycle of a Suzuki-Miyaura reaction generally involves three key steps: wikipedia.orglibretexts.org
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromide bond of this compound to form a square-planar Pd(II) complex.
Transmetalation: In the presence of a base, the organic group from the organoboron reagent is transferred to the palladium center, displacing the bromide.
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the final product and regenerating the Pd(0) catalyst.
A variety of palladium catalysts and ligands can be employed to optimize the reaction, with bulky, electron-rich phosphine (B1218219) ligands often enhancing the reactivity of the catalyst. wikipedia.org
Table 1: Key Steps in the Suzuki-Miyaura Catalytic Cycle
| Step | Description |
|---|---|
| Oxidative Addition | Pd(0) inserts into the R-X bond (e.g., Cyclobutyl-Br) to form a Pd(II) complex. |
| Transmetalation | The organic group from an organoboron reagent (R'-BY₂) is transferred to the Pd(II) complex. |
| Reductive Elimination | The two organic groups (R and R') are coupled to form a new C-C bond, and the Pd(0) catalyst is regenerated. |
Cobalt-Catalyzed C(sp³)-C(sp³) Cross-Coupling
Cobalt-catalyzed cross-coupling reactions have emerged as a cost-effective and efficient alternative to palladium- and nickel-based systems for the formation of C(sp³)-C(sp³) bonds. These reactions are particularly useful for coupling alkyl halides, including secondary bromides. scispace.comresearchgate.netnih.gov The mechanism often involves the generation of alkyl radical intermediates, which can circumvent some of the challenges associated with traditional cross-coupling pathways, such as β-hydride elimination. nih.gov
While specific examples detailing the cobalt-catalyzed C(sp³)-C(sp³) cross-coupling of this compound are not prevalent, the successful coupling of other secondary alkyl bromides suggests its potential as a substrate. researchgate.net For instance, cobalt complexes, often in conjunction with ligands like 1,2-bis(diphenylphosphino)ethane (B154495) (dppe), can catalyze the reaction between secondary alkyl halides and Grignard reagents. nih.gov
A general catalytic system for such a reaction might involve:
A cobalt(II) salt as a precatalyst (e.g., CoCl₂).
A phosphine ligand to stabilize the cobalt center.
An alkyl Grignard reagent as the coupling partner.
This methodology has been shown to be effective for the synthesis of molecules with quaternary carbon centers, a transformation that is often challenging with other catalysts. nih.gov
Reactivity of Metalated Bicyclobutanes
Bicyclobutanes are highly strained molecules that can undergo a variety of ring-opening reactions. Metalated bicyclobutanes, which can be conceptually derived from precursors like this compound through multi-step syntheses, are reactive intermediates for further functionalization. The formation of a metalated bicyclobutane from this compound would likely involve a dehydrohalogenation to form cyclobutene (B1205218), followed by further steps to generate the bicyclobutane skeleton and subsequent metalation.
Once formed, metalated bicyclobutanes can react with electrophiles. For example, lithiated bicyclobutanes can be prepared and subsequently reacted with boronic esters to form bicyclobutyl boronate complexes. These complexes can then participate in palladium-catalyzed cross-coupling reactions with aryl triflates, leading to the formation of 1,3-disubstituted cyclobutanes. This process involves a 1,2-metallate rearrangement.
Reactions leading to Cyclobutene Derivatives
Elimination Reactions from Halocyclobutane Precursors
Cyclobutene and its derivatives can be synthesized through the elimination of a hydrogen halide from a halocyclobutane. This compound, upon treatment with a strong base, can undergo an E2 (bimolecular elimination) reaction to form cyclobutene. The E2 mechanism is a one-step process where the base abstracts a proton from a carbon adjacent to the carbon bearing the leaving group (bromine), and the leaving group departs simultaneously, leading to the formation of a double bond. libretexts.orgmasterorganicchemistry.comyoutube.comyoutube.commsu.edu
For the E2 reaction to occur efficiently, the hydrogen atom to be abstracted and the bromine atom must be in an anti-periplanar conformation. libretexts.org The rate of the reaction is dependent on the concentration of both the this compound and the base. masterorganicchemistry.com
Table 2: Requirements for E2 Elimination of this compound
| Requirement | Description |
|---|---|
| Strong Base | A strong, non-nucleophilic base is typically used to promote elimination over substitution (e.g., potassium tert-butoxide). |
| Anti-periplanar Geometry | The H-C-C-Br dihedral angle should be approximately 180° for optimal orbital overlap in the transition state. |
| Concerted Mechanism | Bond breaking (C-H and C-Br) and bond formation (C=C) occur in a single, concerted step. |
The choice of base and reaction conditions can influence the regioselectivity of the elimination if there are multiple possible β-hydrogens, although in the case of this compound, all β-hydrogens are equivalent, leading to a single cyclobutene product.
Synthesis of Highly Functionalized Cyclobutenes
This compound can serve as a starting point for the synthesis of more complex and highly functionalized cyclobutene derivatives. While direct, single-step functionalizations of cyclobutene derived from this compound are not widely reported, multi-step sequences can be envisioned. For instance, the cyclobutene formed from the elimination of HBr from this compound could potentially undergo further reactions such as catalytic arylboration to introduce substituents onto the double bond. nih.gov
Alternative strategies for the synthesis of functionalized cyclobutenes often involve cycloaddition reactions or the ring-opening of bicyclobutane derivatives. organic-chemistry.orgnih.gov However, the functionalization of a pre-formed cyclobutene ring, which can be accessed from this compound, remains a viable, albeit less direct, synthetic route.
Applications in Organic Synthesis and Building Block Chemistry
Versatility as a Synthetic Intermediate
As a synthetic intermediate, bromocyclobutane provides access to a variety of functionalized cyclobutane (B1203170) structures, which are themselves valuable in further synthetic endeavors. smolecule.com
The cyclobutane framework is a recurring motif in numerous natural products and complex bioactive molecules. smolecule.comresearchgate.net this compound serves as a key precursor for these targets. Its strained ring can be strategically employed to build even more complex and highly strained polycyclic systems. chemistryviews.org For instance, derivatives of this compound are instrumental in the synthesis of bicyclo[1.1.1]pentanes (BCPs), which are highly valued in drug discovery. nih.gov The synthesis of bicyclo[1.1.0]butanes (BCBs), another class of highly strained molecules, can also be achieved through intramolecular reactions of cyclobutyl precursors. researchgate.netchemrxiv.org The ability to construct such rigid and unique three-dimensional structures is a significant advantage in modern organic synthesis. chemistryviews.org
The carbon-bromine bond in this compound is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups. cymitquimica.com The bromine atom can be readily replaced by nucleophiles such as hydroxide (B78521) ions to form alcohols or by amines to yield cyclobutylamines, typically through an SN2 mechanism. chemguide.co.ukksu.edu.sa This reactivity allows chemists to create a library of cyclobutane derivatives tailored for specific applications.
Furthermore, this compound can undergo elimination reactions to form cyclobutene (B1205218), a valuable unsaturated intermediate. rsc.org Recent research has also demonstrated that simple cyclobutanes can be converted into highly functionalized cyclobutene derivatives through copper-catalyzed radical cascade reactions, highlighting the transformative potential of this scaffold. rsc.org This versatility makes this compound and its derivatives indispensable starting materials for accessing diverse chemical space. lookchem.com
Role in Drug Discovery and Medicinal Chemistry
The unique structural properties of the cyclobutane ring have made it an increasingly popular motif in medicinal chemistry. nih.govru.nl Its incorporation into drug candidates can lead to significant improvements in pharmacological properties. nih.govresearchgate.net
Precursor for Bioactive Molecules
This compound is a foundational starting material for the synthesis of bioactive molecules and their analogs. lifechemicals.com Many approved drugs and clinical candidates, including Boceprevir (for hepatitis C) and the analgesic Nalbuphine, feature a cyclobutane ring. lifechemicals.com The stereoselective synthesis of highly substituted cyclobutanes, which is crucial for developing lead candidates in drug discovery, often relies on precursors that can be derived from this compound. figshare.comacs.orgnih.gov The ability to use this compound to create functionalized cyclobutane building blocks is essential for constructing these complex and therapeutically relevant molecules. smolecule.comrsc.org
Incorporation of Strained Rings into Drug Candidates
The inclusion of the small, strained cyclobutane ring into molecular scaffolds is a strategic decision made by medicinal chemists to fine-tune the properties of a drug candidate. nih.govcalstate.edu The three-dimensional and rigid nature of the cyclobutane ring offers several advantages over more flexible or planar structures. nih.govru.nl
One of the primary benefits of incorporating a cyclobutane ring is the introduction of conformational restriction. nih.govlifechemicals.com By replacing a flexible linker with a rigid cyclobutane unit, chemists can lock a molecule into a specific, biologically active conformation. nih.govsymeres.com This pre-organization can lead to higher binding affinity for the target protein and enhanced potency. symeres.com
Furthermore, increasing the three-dimensional character of a molecule by moving away from flat, aromatic structures often improves its physicochemical properties. nih.gov The inclusion of saturated rings like cyclobutane can lead to increased aqueous solubility and metabolic stability, both of which are critical factors for the success of a drug candidate. nih.govresearchgate.net
| Property Enhanced by Cyclobutane Incorporation | Rationale | References |
| Molecular Rigidity / Conformational Restriction | The puckered, strained ring limits the number of possible conformations, locking the molecule in a shape that is favorable for binding to a biological target. | nih.govlifechemicals.com |
| Metabolic Stability | The rigid structure can block sites on the molecule that are susceptible to metabolism by enzymes in the body. | nih.govresearchgate.net |
| Aqueous Solubility | Increasing the saturation and three-dimensional character of a molecule generally leads to better solubility compared to flat, aromatic systems. | nih.govresearchgate.net |
| Binding Affinity | Saturated, three-dimensional molecules can better complement the spatial arrangements of protein binding pockets, leading to stronger interactions. | nih.gov |
Improvement of Metabolic Stability
In drug discovery, achieving metabolic stability is a critical step in transforming a lead compound into a viable drug candidate. nedmdg.orgsrce.hr The introduction of a cyclobutyl group, often accomplished using a this compound synthon, is a recognized strategy to enhance a molecule's metabolic profile. nih.govresearchgate.net The rationale behind this approach lies in replacing metabolically vulnerable groups, such as gem-dimethyl or other alkyl chains prone to oxidation by cytochrome P450 enzymes, with the more robust cyclobutane ring. nih.govresearchgate.net The compact, three-dimensional nature of the cyclobutyl moiety can sterically shield adjacent parts of the molecule from metabolic enzymes. Furthermore, the replacement of a metabolically labile site with a cyclobutane ring can block common metabolic pathways like N-dealkylation or oxidation, thereby increasing the compound's half-life and bioavailability. nedmdg.org For instance, a difluorinated cyclobutyl analogue of a drug candidate demonstrated significant improvements in exposure and metabolic stability by reducing the ring's susceptibility to oxidation. nih.gov
Synthesis of Kinase Inhibitors and Anti-inflammatory Agents
This compound and its derivatives are pivotal intermediates in the synthesis of kinase inhibitors and anti-inflammatory agents. Kinase inhibitors are a major class of targeted cancer therapeutics, and the unique structural features of the cyclobutane ring can be exploited to achieve potent and selective binding to kinase targets. scienceopen.com For example, this compound can be used in the alkylation step of synthesizing lactams that act as Cbl-b inhibitors, which are under investigation for cancer immunotherapy. google.com Similarly, it has been used to prepare diacylglycerol kinase (DGK) inhibitors, another class of potential cancer therapeutics. google.com
In the realm of anti-inflammatory drugs, the cyclobutane scaffold can provide a rigid framework to correctly orient pharmacophore groups for optimal interaction with their biological targets. rsc.org The synthesis of potent Receptor-Interacting Protein Serine-Threonine Kinase 1 (RIPK1) inhibitors, which are being explored for treating inflammatory diseases, has utilized this compound-derived intermediates. nih.gov These inhibitors have shown the ability to block necroptosis, a form of inflammatory cell death, in both human and mouse cells. nih.gov The incorporation of the cyclobutane motif has also been explored in the development of synthetic lipoxin A4 mimetics, which aim to provide metabolically stable anti-inflammatory agents. rsc.org
Design of Peptide Mimetics
Peptidomimetics are compounds designed to mimic natural peptides, often with improved properties such as enhanced stability and oral bioavailability. The rigid, puckered structure of the cyclobutane ring makes it an excellent scaffold for constraining the conformation of a peptide backbone. researchgate.netepfl.ch This conformational restriction can lock the molecule into a bioactive shape, leading to higher binding affinity and selectivity for its target receptor. This compound serves as a key starting material for creating aminocyclobutane building blocks, which can be incorporated into peptide chains. researchgate.netepfl.ch The synthesis of these amino- and ester-substituted cyclobutanes is highly desirable for diminishing the conformational flexibility typical of natural peptides. researchgate.netepfl.ch For example, Fmoc-protected bicyclo[1.1.1]pentane (BCP) amino acids, synthesized from precursors ultimately derivable from cyclobutane chemistry, have been used to replace tryptophan residues in peptides, leading to enhanced antimicrobial activity. rsc.org
Analogues in Cancer Diagnostics and Treatment Planning
The cyclobutane core, accessible from starting materials like this compound, is being investigated for applications in oncology beyond therapeutics. Specifically, radiolabeled cyclobutane derivatives have shown potential in positron emission tomography (PET) imaging for cancer diagnostics. One study highlighted the use of a radiolabeled 1-aminocyclobutane carboxylic acid derivative for imaging prostate cancer. Such imaging agents can help in visualizing tumors and assessing how treatment plans, like radiation therapy, can be optimized to improve target coverage. The unique biological properties of these amino-substituted cyclobutanes make them valuable probes for understanding tumor metabolism and guiding treatment strategies.
Synthesis of Amino Acid-like Building Blocks
This compound is a precursor for the synthesis of a variety of non-proteinogenic amino acids, which are valuable building blocks in drug design. nih.govconductscience.com These unnatural amino acids introduce novel structural diversity and conformational constraints into peptides and other bioactive molecules. nih.govchiroblock.com A notable example is the synthesis of cis-3-(aminomethyl)cyclobutane-carboxylic acid (ACCA), a constrained delta-amino acid, which was achieved in a multi-step synthesis where a key reaction was a base-induced intramolecular nucleophilic substitution on a cyclobutane ring. nih.gov Such building blocks can be synthesized via established methods like the Strecker or Gabriel syntheses, starting from appropriately functionalized cyclobutane precursors derived from this compound. jackwestin.com These amino acids are then used to create peptidomimetics or other complex molecular architectures for pharmaceutical research. researchgate.netepfl.ch
Intermediate for Bicyclo[1.1.0]butane and Bicyclo[1.1.1]pentane Synthesis
This compound is a critical starting material for the synthesis of highly strained bicyclic compounds, namely bicyclo[1.1.0]butane (BCB) and bicyclo[1.1.1]pentane (BCP). These molecules are prized in medicinal chemistry as bioisosteres for groups like para-substituted phenyl rings, internal alkynes, and tert-butyl groups, often improving the pharmacokinetic properties of drug candidates. rsc.orgrsc.orgacs.org
The synthesis of BCP from a this compound derivative was first reported in 1964. rsc.org The method involved a sodium-mediated ring closure of 3-bromocyclobutane-1-methyl bromide. rsc.org BCBs are also accessible from this compound precursors through intramolecular cyclization reactions. rsc.orgnih.gov These strained bicyclic systems serve as versatile intermediates themselves, undergoing strain-release reactions to form a variety of substituted cyclobutanes and other valuable motifs. rsc.orgrsc.org
Wiberg-Ciula Synthesis of Bicyclo[1.1.0]butane
The first synthesis of a bicyclo[1.1.0]butane (BCB) derivative was achieved by Kenneth B. Wiberg and Richard P. Ciula in 1959. rsc.orgacs.orgacs.org Their method involved treating ethyl 3-bromocyclobutane-1-carboxylate with a strong, non-nucleophilic base, sodium triphenylmethylide, which induced an intramolecular cyclization to form the corresponding BCB ester. rsc.orgacs.org
Later, Wiberg and his colleagues generalized this approach to synthesize the parent, unsubstituted bicyclo[1.1.0]butane. rsc.orgorgsyn.org This procedure, which is considered a high-yield intramolecular Wurtz-type reaction, involves the reaction of 1-bromo-3-chlorocyclobutane (B1620077) with sodium or magnesium in a suitable solvent like dioxane. The reaction proceeds via an intramolecular coupling to form the highly strained central bond of the bicyclo[1.1.0]butane system. orgsyn.org The product is typically a mixture of bicyclo[1.1.0]butane and its isomer, cyclobutene. orgsyn.org
Dihalocarbene Insertion into Bicyclo[1.1.0]butanes
The insertion of dihalocarbenes into the highly strained central C–C bond of bicyclo[1.1.0]butanes (BCBs) represents a significant strategy for the synthesis of the bicyclo[1.1.1]pentane (BCP) framework. nih.govacs.org This reaction leverages the high p-character of the interbridgehead bond in BCBs, which facilitates the insertion of carbenes to form a new cyclopropane (B1198618) ring, thus expanding the bicyclic system. acs.org
A common approach involves the addition of dichlorocarbene (B158193) to a BCB, which can then be followed by a radical-based dehalogenation to yield the parent BCP with a methylene (B1212753) bridge. nih.gov This method provides a classical route to nonfunctionalized BCPs. nih.gov
More specifically, bromo-substituted carbenes can be employed to introduce bromine into the BCP structure. For instance, the use of dibromofluoromethane (B117605) (CHFBr₂) as a bromofluorocarbene source allows for the synthesis of 2-bromo-2-fluorobicyclo[1.1.1]pentanes from BCB precursors. researchgate.net Accessing monodeuterated BCBs has provided deeper mechanistic insights into these dihalocarbene insertion reactions, confirming their utility in creating specifically substituted BCPs. researchgate.net
The stability and reactivity of the resulting gem-dihalobicyclo[1.1.1]pentanes make them valuable intermediates for further functionalization, highlighting the importance of this carbene insertion methodology in medicinal and materials chemistry. nih.gov
Synthesis of Bicyclo[1.1.1]pentane (BCP) Precursors
This compound derivatives are pivotal starting materials for the synthesis of bicyclo[1.1.0]butanes (BCBs), which are themselves key precursors to bicyclo[1.1.1]pentanes (BCPs). The first synthesis of a BCB derivative, reported by Wiberg and Ciula in 1959, utilized a this compound compound. rsc.orgacs.org
In this seminal work, ethyl 3-bromocyclobutane-1-carboxylate was treated with a strong base, sodium triphenylmethylide, to induce an intramolecular cyclization, affording the corresponding ester-substituted bicyclo[1.1.0]butane. rsc.orgacs.org This approach established a foundational method for constructing the highly strained BCB scaffold from a 1,3-disubstituted cyclobutane precursor. rsc.org Wiberg later generalized this method for the synthesis of the parent, unsubstituted bicyclo[1.1.0]butane. rsc.org
Another route involves the treatment of 1,1-dibromocyclopropanes with methyllithium, which can generate a bromide-substituted BCB. This unstable intermediate can then undergo a lithium-bromine exchange to form bicyclo[1.1.0]butyllithium, a versatile reagent for further synthesis. nih.gov These methods underscore the critical role of bromo-substituted cyclobutanes and cyclopropanes in accessing the strained bicyclic systems that serve as direct precursors to the medicinally important BCPs. rsc.orgnih.gov
| Starting Material | Reagent | Product | Reference |
| Ethyl 3-bromocyclobutane-1-carboxylate | Sodium triphenylmethylide | Ethyl bicyclo[1.1.0]butane-1-carboxylate | rsc.orgacs.org |
| 1,1-Dibromocyclopropane | Methyllithium | Bromo-bicyclo[1.1.0]butane | nih.gov |
Reagents in Specific Synthetic Transformations
Radical Addition to Strained σ-Bonds
The significant strain energy and unique electronic structure of the central σ-bond in bicyclo[1.1.0]butanes (BCBs) make them susceptible to radical addition reactions. acs.orgnih.gov These strain-release transformations provide effective pathways to functionalized cyclobutane derivatives. rsc.org
A notable example is the one-pot halosulfonylation of BCBs. nih.govchemrxiv.orgenamine.net This process involves the in situ generation of sulfonyl halides from sulfinate salts, which then undergo a radical addition across the central bond of the BCB. nih.govchemrxiv.org This reaction can be used to synthesize sulfonylated bromocyclobutanes with high efficiency. For example, tosyl bromide can add to a BCB to yield the corresponding sulfonylated this compound. chemrxiv.org This method is practical, scalable, and proceeds under mild conditions, providing access to a range of pharmaceutically relevant cyclobutane structures. nih.govchemrxiv.org
Photoredox catalysis has also emerged as a powerful tool for initiating radical additions to BCBs. rsc.org Visible-light-mediated reactions can facilitate Giese-type additions of C(sp³)-centered radicals to BCBs, offering a concise route to various 1,3-disubstituted cyclobutanes. researchgate.net Furthermore, the single-electron oxidation of BCBs via photoredox catalysis generates bicyclo[1.1.0]butyl radical cations, which can undergo [2π + 2σ] cycloaddition reactions with alkenes. nih.govacs.org These radical-mediated pathways highlight the versatility of the strained BCB core in constructing complex molecular architectures. nih.gov
| BCB Derivative | Radical Source | Product Type | Key Feature | Reference |
| Bicyclo[1.1.0]butane | Tosyl bromide | Sulfonylated this compound | One-pot halosulfonylation | chemrxiv.org |
| Phenylsulfonyl BCB | α-Amino/α-oxy carboxylic acids | 1,3-Disubstituted cyclobutane | Visible-light photoredox catalysis | rsc.orgresearchgate.net |
| Substituted BCB | Alkene (via photoredox catalysis) | Bicyclo[2.1.1]hexane | [2π + 2σ] cycloaddition | nih.govacs.org |
Carbopalladation of C-C σ-Bonds
In a departure from classical cross-coupling mechanisms that involve carbopalladation of π-bonds, an unprecedented reaction involving the carbopalladation of a C-C σ-bond has been developed using strained bicyclo[1.1.0]butane (BCB) derivatives. acs.org This transformation enables the addition of both an aryl group and an organoboronic ester across the central, highly strained bond of a BCB.
The key substrate for this reaction is a bicyclo[1.1.0]butyl boronate complex. acs.org An aryl palladium(II) complex, generated from an aryl triflate, interacts directly with the strained σ-bond of the boronate complex. acs.org This interaction facilitates the formal insertion of the palladium species into the C-C bond, leading to a ring-opened cyclobutyl palladium intermediate. Subsequent reductive elimination furnishes a 1,1,3-trisubstituted cyclobutane product with complete diastereocontrol. acs.org
This innovative process effectively couples readily available aryl triflates and organoboronic esters across a cyclobutane core. The resulting products are decorated with synthetically versatile groups, including a boronic ester that can be easily derivatized for further molecular construction. acs.org This reaction represents a new fundamental step in transition-metal catalysis, expanding the toolkit for creating complex, three-dimensional molecules from strained ring systems.
Asymmetric Synthesis and Chiral Auxiliaries
The development of asymmetric methods to synthesize enantiomerically enriched bicyclo[1.1.0]butanes (BCBs) is crucial for their application in medicinal chemistry. Chiral auxiliaries are frequently employed to control the stereochemical outcome of reactions involving these strained rings. acs.org A chiral auxiliary is a stereogenic unit temporarily attached to a substrate to direct the formation of a new chiral center, after which it can be removed.
One strategy involves diastereoselective additions to BCBs that have a chiral auxiliary incorporated into their structure. For example, enantioenriched BCBs can be prepared through the diastereoselective addition of sulfinyl imines, where the sulfinyl group acts as a chiral auxiliary.
Another approach involves building the chiral BCB from an enantioenriched precursor. A recently developed method provides enantioenriched BCBs bearing a quaternary carbon on the bridge through a reaction starting from an enantioenriched bromomethyl iodocyclopropane. acs.org The synthesis of this precursor was achieved using a commercially available chiral rhodium catalyst, and the subsequent cyclization to the BCB proceeded with excellent enantiospecificity. acs.org Such methods, which afford stereodefined polysubstituted BCBs, are critical for accessing novel and structurally diverse C(sp³)-rich bioisosteres for drug discovery. acs.orgnih.gov
Advanced Characterization and Analytical Techniques in Bromocyclobutane Research
High-Resolution Spectroscopic Methods
Spectroscopic techniques provide detailed information at the molecular level, enabling researchers to verify the identity and structure of bromocyclobutane and its derivatives.
X-ray crystallography is a powerful experimental science used to determine the precise atomic and molecular structure of a crystal. wikipedia.org By analyzing the diffraction pattern of an X-ray beam scattered by a crystalline sample, a three-dimensional model of the electron density can be generated, revealing atomic positions, bond lengths, and bond angles with high precision. wikipedia.orgnih.gov This technique is the gold standard for the unambiguous determination of a molecule's stereochemistry and solid-state conformation.
In the context of this compound research, X-ray crystallography is particularly valuable for:
Absolute Configuration: Confirming the three-dimensional arrangement of atoms, which is crucial for stereoisomers. For instance, it can definitively distinguish between cis and trans isomers of substituted this compound derivatives.
Structural Confirmation: Verifying the molecular structure of complex molecules synthesized using this compound as a building block. vulcanchem.com The resulting crystal structures provide definitive proof of a successful reaction and the final product's architecture. nih.gov
Bonding Analysis: Providing exact measurements of bond lengths and angles within the strained cyclobutane (B1203170) ring, offering insights into how the bromine substituent and other functional groups influence the ring's geometry. wikipedia.org
While obtaining a single crystal of sufficient quality for analysis can be a challenge, particularly for simple, low-melting-point liquids like unsubstituted this compound, the structural data for more complex, crystalline derivatives are frequently reported in chemical literature. azolifesciences.com
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful and widely used tools for the structural elucidation of organic compounds in solution. thieme-connect.de Both proton (¹H) and carbon-13 (¹³C) NMR provide direct information about the carbon skeleton and the surrounding chemical environment. bhu.ac.in
Structural Assignment: The ¹H NMR spectrum of a this compound derivative typically shows complex multiplets for the cyclobutane protons due to the ring strain and intricate spin-spin coupling patterns. The proton attached to the same carbon as the bromine (the α-proton) usually appears as a distinct downfield multiplet. In ¹³C NMR, the carbon atom bonded to the bromine (C-Br) is characteristically shifted downfield. bhu.ac.in Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are often employed for the complete and unambiguous assignment of all proton and carbon signals, especially in complex derivatives. mdpi.comunesp.br
Purity and Yield Determination: NMR is an excellent tool for assessing sample purity. The presence of signals corresponding to solvents or synthetic byproducts can be readily identified. thieme-connect.de Quantitative NMR (qNMR) can also be used to determine the yield of a reaction by integrating the signals of the product against a known amount of an internal standard. The purity of this compound itself is often checked by gas chromatography (GC), with one supplier specifying a purity of over 96.0%. tcichemicals.com
| Nucleus | Typical Chemical Shift (δ) Range (ppm) | Notes |
| ¹³C | 35 – 45 | Chemical shift for the carbon atom directly bonded to bromine (C-Br) in a derivative like 3-bromocyclobutane-1-carboxylic acid. |
| ¹³C | 170 – 175 | Chemical shift for a carboxylic acid carbon in a this compound derivative. |
| ¹H | 2.5 – 3.5 | A multiplet region for the cyclobutane ring protons, influenced by ring strain. |
This table presents typical NMR data for a functionalized this compound derivative as reported in the literature.
Chromatographic Techniques
Chromatography is essential for the separation and purification of compounds from reaction mixtures and for the analytical assessment of purity.
Flash column chromatography is a rapid and efficient purification technique that uses air pressure to force the solvent through a column of adsorbent, typically silica (B1680970) gel. mit.eduucsb.edu It is a standard method used in organic synthesis to isolate desired products from unreacted starting materials, reagents, and byproducts.
In syntheses involving this compound, flash chromatography is frequently employed to purify the resulting products. rsc.orguva.nl The process involves:
Choosing a Solvent System: A suitable mobile phase (eluent), often a mixture of a non-polar solvent (like hexanes or pentane) and a more polar solvent (like ethyl acetate), is selected based on preliminary analysis by thin-layer chromatography (TLC). mit.edurochester.edu
Packing the Column: A glass column is packed with silica gel slurried in the chosen eluent. ucsb.edu
Separation: The crude reaction mixture is loaded onto the top of the column, and the eluent is pushed through. Compounds separate based on their differing affinities for the silica gel stationary phase and the mobile phase. mit.edu Fractions are collected and analyzed to isolate the pure compound.
For example, a product derived from ethyl 1-bromocyclobutane was purified by column chromatography on silica gel using a pentane/ethyl acetate (B1210297) eluent system. uva.nl
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. elementlabsolutions.com It offers higher resolution and sensitivity compared to standard column chromatography.
Purity Analysis: Reversed-phase HPLC (RP-HPLC), which uses a non-polar stationary phase (like C18) and a polar mobile phase, is commonly used to determine the purity of organic compounds. frontiersin.org A pure compound will ideally show a single sharp peak in the chromatogram. The area of the peak is proportional to the concentration, allowing for quantitative purity assessment. frontiersin.org
Regioisomeric Ratio Determination: When a reaction can produce multiple isomers (regioisomers), HPLC is an invaluable tool for separating and quantifying them. For example, in reactions where a substituent can be introduced at different positions on the cyclobutane ring, a validated HPLC method can determine the precise ratio of the resulting products. googleapis.commdpi.com This is critical for understanding the regioselectivity of a reaction. Method development involves optimizing the column type, mobile phase composition (isocratic or gradient elution), flow rate, and detector wavelength to achieve baseline separation of the isomers. frontiersin.orgorientjchem.org
Computational and Modeling Studies for Characterization
Computational chemistry provides theoretical insights that complement experimental data, aiding in the characterization and understanding of molecular properties. mdpi.com Techniques like Density Functional Theory (DFT) have become essential tools for predicting molecular structures, energies, and reactivity. researchgate.net
Computational modeling can be applied to this compound to:
Predict Molecular Geometry: Calculations can determine the most stable conformation, including bond lengths, bond angles, and the puckering of the cyclobutane ring.
Simulate Spectroscopic Data: Theoretical NMR and infrared (IR) spectra can be calculated and compared with experimental spectra to aid in structural assignment.
Analyze Electronic Properties: DFT calculations can map the electron density and electrostatic potential, providing insights into the molecule's reactivity. For instance, a study using DFT calculations found that this compound possesses a high electrophilicity index, suggesting its susceptibility to nucleophilic attack. researchgate.net
Understand Reaction Mechanisms: Computational studies can model reaction pathways, calculate activation energies, and rationalize observed product distributions, providing a deeper understanding of the processes in which this compound participates. mdpi.comnumberanalytics.com
The synergy between computational modeling and experimental techniques allows for a more comprehensive characterization of this compound than either approach could achieve alone. mdpi.comsevenpublicacoes.com.br
Molecular Modeling for Protein-Ligand Interactions
Molecular modeling encompasses a suite of computational tools that are pivotal in visualizing and analyzing the interactions between a ligand, such as a this compound derivative, and its protein target at an atomic level. These techniques are instrumental in rational drug design, offering a window into the binding mechanisms that underpin a compound's biological activity.
Detailed Research Findings:
The incorporation of a cyclobutane ring, as seen in this compound, is an increasingly utilized strategy in medicinal chemistry to enhance the pharmacological profiles of drug candidates. ru.nl The unique puckered structure of the cyclobutane ring, its distinct C-C bond lengths, and its relative chemical inertness despite high ring strain are key characteristics that influence its binding interactions. ru.nl
Computational studies on cyclobutane-containing compounds have highlighted their role in several key areas:
Improving Metabolic Stability: The cyclobutane moiety can enhance a molecule's resistance to metabolic degradation. ru.nl
Conformational Restriction: The rigid nature of the cyclobutane ring can lock a molecule into a specific conformation that is favorable for binding to a protein target. ru.nl
Aryl Isostere: The cyclobutane ring can serve as a non-aromatic bioisostere for a phenyl group, which can improve physicochemical properties such as solubility. ru.nl
Hydrophobic Pocket Filling: The three-dimensional nature of the cyclobutane scaffold allows it to effectively occupy hydrophobic pockets within a protein's active site. ru.nl
Molecular docking simulations are a primary tool within molecular modeling. These simulations predict the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction, often expressed as a docking score. For instance, in a study of oxadiazole derivatives containing a cyclobutane ring, molecular docking revealed that the cyclobutane ring participated in strong hydrophobic interactions with valine residues within the binding pocket of the target protein. ijpsonline.com The main pose of the molecule was observed near the middle of a hydrophobic ion channel. ijpsonline.com This type of detailed interaction mapping is crucial for optimizing the structure of a lead compound to improve its binding affinity and selectivity.
| Computational Technique | Application in this compound Research | Key Insights | Relevant Amino Acid Interactions (Examples) |
| Molecular Docking | Predicting binding orientation and affinity of this compound derivatives in a protein's active site. | Identification of key binding interactions and pharmacophore features. | Hydrophobic interactions with Valine, Leucine. ijpsonline.com |
| Molecular Dynamics (MD) Simulations | Assessing the stability of the protein-ligand complex and observing conformational changes over time. | Understanding the dynamic nature of the binding and the role of the cyclobutane scaffold in stabilizing the interaction. | Analysis of hydrogen bond networks and persistent hydrophobic contacts. nih.govnih.govirbbarcelona.org |
| Pharmacophore Modeling | Identifying the essential 3D arrangement of functional groups required for biological activity. | Development of a model for virtual screening of new this compound-based compounds. | Mapping of hydrophobic, aromatic, and potential hydrogen bonding features. frontiersin.org |
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational methodology that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net By identifying the physicochemical properties and structural features that are critical for activity, QSAR models can be used to predict the potency of new, untested compounds, thereby guiding synthetic efforts towards more effective drug candidates.
Detailed Research Findings:
While specific 3D-QSAR studies focused exclusively on a series of this compound derivatives are not widely published, the principles of QSAR are directly applicable. A QSAR study on halogenated hydrocarbons, for example, demonstrates the utility of this approach for compounds with similar structural features. ru.nl
The development of a QSAR model for this compound derivatives would involve several key steps:
Data Set Preparation: A series of this compound analogs with experimentally determined biological activities (e.g., IC₅₀ values) would be compiled.
Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound. These descriptors quantify various aspects of the molecular structure, including:
Electronic Properties: Such as the electrophilicity index. A study has calculated the electrophilicity index of this compound to be 2.3538, indicating its potential reactivity. researchgate.net The bromine atom, being electronegative, increases the partial positive charge on adjacent carbon atoms, enhancing electrophilicity.
Steric Properties: Related to the size and shape of the molecule, which are influenced by the puckered conformation of the cyclobutane ring.
Hydrophobic Properties: Such as the logarithm of the partition coefficient (logP), which is crucial for membrane permeability and interaction with hydrophobic binding pockets.
Topological Properties: Which describe the connectivity of atoms within the molecule.
Model Development and Validation: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation correlating the descriptors with biological activity. The predictive power of the model is then rigorously validated.
A 3D-QSAR approach, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), would provide a three-dimensional map of the regions around the aligned molecules where changes in steric, electrostatic, and hydrophobic fields are predicted to increase or decrease biological activity. researchgate.netresearchgate.net For this compound derivatives, such a study would likely highlight the importance of the steric bulk and electrostatic potential around the bromine atom and the cyclobutane ring in determining their binding affinity.
| QSAR Descriptor Type | Relevance to this compound | Example Descriptor | Potential Impact on Activity |
| Electronic | The electronegativity of the bromine atom influences the electronic distribution and reactivity of the molecule. | Electrophilicity Index | A higher electrophilicity may correlate with increased covalent or non-covalent interactions with certain protein residues. |
| Steric | The 3D shape and size of the cyclobutane ring and its substituents determine the fit within the protein's binding site. | Molar Refractivity, Molecular Volume | Optimal steric bulk is necessary for a good fit; excessively large or small substituents may decrease activity. |
| Hydrophobic | The nonpolar nature of the cyclobutane ring contributes to hydrophobic interactions with the target protein. | LogP (Octanol-Water Partition Coefficient) | A balanced hydrophobicity is often required for both good binding affinity and favorable pharmacokinetic properties. |
| Topological | Describes the overall structure and branching of the molecule. | Wiener Index, Kier & Hall Shape Indices | These indices can capture subtle structural differences that influence biological activity. |
Future Directions and Emerging Research Areas in Bromocyclobutane Chemistry
The field of bromocyclobutane chemistry is dynamic, with ongoing research aimed at creating more efficient and environmentally friendly synthesis methods, discovering new chemical reactions, and developing novel uses in advanced materials. Future work is set to overcome existing challenges and realize the full capabilities of this adaptable chemical component.
Q & A
Q. What are the established synthetic routes for bromocyclobutane, and how do reaction conditions influence yield and purity?
this compound (C₄H₇Br, CAS 4399-47-7) is typically synthesized via bromination of cyclobutane derivatives or ring-closing reactions of brominated precursors. Key methods include:
- Radical bromination : Cyclobutane reacts with bromine under UV light, though steric strain in the cyclobutane ring may lead to side products .
- Nucleophilic substitution : Cyclobutanol derivatives treated with HBr or PBr₃, requiring precise temperature control to minimize ring-opening side reactions . Yield optimization involves GC-MS purity checks (>97% as per commercial standards) and column chromatography for isolation .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
- NMR spectroscopy : ¹H NMR reveals deshielded protons adjacent to bromine (δ ~4.5–5.5 ppm), while ¹³C NMR identifies carbons bonded to Br (δ ~30–40 ppm) .
- IR spectroscopy : C-Br stretching vibrations appear at 500–600 cm⁻¹ .
- GC-MS : Retention time and fragmentation patterns (e.g., m/z 135 for molecular ion) confirm identity and purity . Cross-referencing with literature databases (e.g., Beilstein) is critical for validation .
Q. How does this compound’s ring strain affect its physical properties and reactivity compared to larger cycloalkanes?
The cyclobutane ring’s high angle strain (≈90° bond angles) increases reactivity:
- Boiling point : Lower than cyclohexane derivatives due to reduced van der Waals interactions .
- Thermal stability : Prone to ring-opening reactions above 100°C, necessitating low-temperature storage . Comparative studies with bromocyclohexane can isolate strain effects .
Advanced Research Questions
Q. What mechanistic insights explain this compound’s behavior in transition-metal-catalyzed cross-coupling reactions?
this compound’s strained ring complicates oxidative addition in palladium-catalyzed reactions. Key considerations:
- Steric effects : Smaller ligands (e.g., Pd(PPh₃)₄) improve catalytic activity .
- Ring-opening pathways : Competing β-hydrogen elimination may occur, requiring deuterium labeling or computational modeling (DFT) to track intermediates . Contrast with bromocyclohexane reactivity to identify strain-induced pathways .
Q. How can contradictions in reported thermodynamic data (e.g., enthalpy of formation) for this compound be resolved?
Discrepancies arise from differing experimental setups:
- Calorimetry : Bomb calorimetry under inert atmospheres reduces decomposition artifacts .
- Computational validation : Compare experimental ΔHf values with DFT-calculated data (e.g., B3LYP/6-31G*) to identify systematic errors . Meta-analyses of historical datasets should account for purity thresholds (e.g., >97% GC) .
Q. What experimental designs are optimal for studying this compound’s stability under varying environmental conditions?
- Controlled degradation studies : Expose samples to UV light, humidity, or oxygen while monitoring decomposition via HPLC .
- Kinetic analysis : Arrhenius plots quantify degradation rates at 25–100°C, with activation energy calculations to predict shelf life .
- Structural elucidation of byproducts : Use LC-MS or X-ray crystallography to identify ring-opened products (e.g., butenyl bromides) .
Q. How do isotopic labeling strategies (e.g., ¹³C, D) enhance mechanistic studies of this compound reactions?
- Tracer studies : ¹³C-labeled this compound clarifies bond-breaking/forming steps in ring-opening reactions via NMR .
- Kinetic isotope effects (KIE) : Deuterium at reactive positions (e.g., β-hydrogens) differentiates concerted vs. stepwise mechanisms . Synthesize labeled analogs via modified Grignard or halogen-exchange protocols .
Methodological Guidance
Q. What strategies mitigate challenges in reproducing this compound syntheses across laboratories?
- Standardized protocols : Document exact stoichiometry, solvent grades, and quenching methods .
- Purity validation : Require GC-MS/NMR data with baseline resolution for key impurities .
- Collaborative validation : Cross-lab replication studies identify equipment-specific variables (e.g., stirrer speed affecting mixing efficiency) .
Q. How should researchers address conflicting literature reports on this compound’s spectroscopic signatures?
- Reference materials : Use commercially available high-purity samples (e.g., >97% from Kanto Reagents) as benchmarks .
- Solvent effects : Replicate experiments in deuterated vs. non-deuterated solvents to isolate shifts .
- Machine calibration : Regular NMR magnet shimming and GC column conditioning ensure reproducibility .
Q. What computational models best predict this compound’s reactivity in novel reaction systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
